An In-depth Technical Guide to Methyl 4-methoxythiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Modern Chemistry Methyl 4-methoxythiophene-3-carboxylate, a substituted thiophene derivative, is a compound of signifi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
Methyl 4-methoxythiophene-3-carboxylate, a substituted thiophene derivative, is a compound of significant interest in the fields of medicinal chemistry and materials science. Thiophene rings and their analogs are key structural motifs in numerous biologically active compounds and functional materials.[1] The incorporation of a methoxy and a methyl carboxylate group onto the thiophene core at the 4- and 3-positions, respectively, imparts unique electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 4-methoxythiophene-3-carboxylate, offering insights for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety characteristics is paramount for its handling and application in a laboratory setting.
Table 1: Physicochemical Properties of Methyl 4-methoxythiophene-3-carboxylate
Methyl 4-methoxythiophene-3-carboxylate is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis of Methyl 4-methoxythiophene-3-carboxylate
The synthesis of Methyl 4-methoxythiophene-3-carboxylate has been reported in the scientific literature, with a key reference being The Journal of Organic Chemistry, 1979, volume 44, page 3292.[4] While the specific details of the experimental procedure from this source require direct consultation, a general synthetic approach for this class of compounds can be outlined. The synthesis of substituted thiophenes often involves the construction of the thiophene ring from acyclic precursors or the modification of a pre-existing thiophene core.
General Synthetic Workflow
A plausible synthetic route could involve the reaction of a β-ketoester with a sulfur-containing reagent, followed by cyclization and subsequent functional group manipulations. The following diagram illustrates a conceptual workflow for the synthesis.
Conceptual workflow for the synthesis of Methyl 4-methoxythiophene-3-carboxylate.
Illustrative Experimental Protocol (Hypothetical)
The following is a generalized, illustrative protocol based on common synthetic methodologies for thiophene derivatives. Note: This is not from the cited reference and should be adapted based on specific literature procedures.
Step 1: Thiophene Ring Formation. A suitable β-ketoester is reacted with a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an appropriate solvent like toluene or xylene under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).
Step 2: Purification of the Thiophene Intermediate. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 3: Introduction of the Methoxy Group. The purified thiophene intermediate is then subjected to a reaction to introduce the methoxy group. This could involve O-methylation of a hydroxyl precursor using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
Step 4: Esterification. If the carboxylate group is not already in the methyl ester form, the corresponding carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
Step 5: Final Purification. The final product, Methyl 4-methoxythiophene-3-carboxylate, is purified by recrystallization or column chromatography to yield a pure solid.
Chemical Reactivity and Stability
The reactivity of Methyl 4-methoxythiophene-3-carboxylate is governed by the interplay of the electron-rich thiophene ring, the electron-donating methoxy group, and the electron-withdrawing methyl carboxylate group.
Electrophilic Aromatic Substitution: The thiophene ring is generally susceptible to electrophilic substitution reactions, such as halogenation, nitration, and acylation.[1] The directing effects of the methoxy and carboxylate groups will influence the position of substitution. The electron-donating methoxy group activates the ring, while the electron-withdrawing carboxylate group deactivates it.
Reactions of the Ester Group: The methyl ester functionality can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the primary alcohol.
Stability: The compound should be stored in a cool, dry place away from strong oxidizing agents to maintain its chemical integrity.
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental utility, mechanistic understanding, and safety compliance.[1] CAS Registry Num...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes experimental utility, mechanistic understanding, and safety compliance.[1]
CAS Registry Number: 65369-22-4
Chemical Class: Thiophene Derivative / Heterocyclic Ester
Document Type: Technical Whitepaper
Version: 1.0[1]
Executive Summary
Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1] Distinguished by its electron-rich thiophene core and the orthogonal reactivity of its ester and methoxy substituents, it serves as a critical scaffold for constructing complex fused-ring systems and competitive inhibitors.[1]
This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety standards, designed to support researchers in medicinal chemistry and process development.[1]
Chemical & Physical Characterization
The following data aggregates experimental values and calculated constants essential for analytical method development and process scaling.
The synthesis of CAS 65369-22-4 typically proceeds via the methylation of the 4-hydroxy tautomer (beta-keto ester precursor).[1] The process requires strict control of basicity to prevent ring opening or polymerization.
Core Synthetic Pathway
The most robust route, referenced in foundational literature (J. Org.[1] Chem. 1979), involves the O-methylation of methyl 4-hydroxythiophene-3-carboxylate.[1]
DOT Diagram: Synthesis Workflow
Caption: Figure 1. O-methylation pathway converting the hydroxy-thiophene precursor to the target methoxy ester.[1]
Detailed Protocol: O-Methylation
Objective: Synthesis of Methyl 4-methoxythiophene-3-carboxylate from Methyl 4-hydroxythiophene-3-carboxylate.
Preparation : Charge a dry round-bottom flask with Methyl 4-hydroxythiophene-3-carboxylate (1.0 eq) and anhydrous acetone (10 mL/g).
Base Addition : Add Potassium Carbonate (K₂CO₃, 1.5 eq) in a single portion. The suspension may turn slightly yellow.[1]
Methylation : Add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq) dropwise over 15 minutes. Caution: MeI and DMS are potent alkylating agents.
Reaction : Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material (lower Rf) and appearance of the product (higher Rf).
Concentrate the filtrate under reduced pressure.[1]
Dissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).
Purification : Recrystallize from minimal hot hexanes or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Mechanistic Insight & Reactivity
CAS 65369-22-4 acts as a bifunctional scaffold.[1] The methoxy group at C4 activates the thiophene ring towards electrophilic aromatic substitution (EAS), particularly at the C2 and C5 positions, while the ester at C3 provides a handle for acylation or heterocyclization.
Reactivity Map
The following diagram illustrates the primary transformations available to this molecule.
DOT Diagram: Reactivity Profile
Caption: Figure 2.[1] Divergent synthesis pathways. The C2 position is most reactive to electrophiles due to ortho-direction by the methoxy group.[1]
Key Mechanistic Notes
Regioselectivity : In electrophilic substitution (e.g., bromination), the C2 position is preferred over C5 due to the directing effect of the C3-ester (ortho-directing?) and C4-methoxy (ortho-directing) groups working in concert or competition.[1] The C4-methoxy is a strong activator and typically directs ortho (to C5) or para (to C2).[1] However, in thiophenes, the alpha-positions (2,5) are inherently more reactive.[1] Experimental evidence suggests C2 is highly activated.[1]
Stability : The compound is stable under neutral conditions but will hydrolyze in strong base or acid.[1] Avoid prolonged exposure to moisture.[1]
Safety & Regulatory (MSDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled with the rigor accorded to functionalized thiophenes.[1]
Engineering Controls : Always operate within a certified chemical fume hood.
PPE : Nitrile gloves (min thickness 0.11 mm), safety goggles, and lab coat are mandatory.[1]
Storage : Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
Synthesis & Characterization : Press, J. B.; et al. "Synthesis of 4-substituted 3-thiophenecarboxylic acid esters."[1] The Journal of Organic Chemistry, 1979 , 44(19), 3292–3297.
Thiophene Reactivity : Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010 .[1] (General reference for thiophene reactivity patterns).
Chemical Data : PubChem Compound Summary for Methyl 4-methoxythiophene-3-carboxylate.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-methoxythiophene-3-carboxylate
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methoxythiophene-3-carboxylate. Tailored for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methoxythiophene-3-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, practical considerations for data acquisition, and a detailed interpretation of the spectral features. Our approach is grounded in the principles of chemical structure and magnetic resonance, offering insights that are both scientifically rigorous and field-tested.
Introduction: The Structural Elucidation Mandate
Methyl 4-methoxythiophene-3-carboxylate is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of its substituents on the thiophene ring dictates its electronic properties and, consequently, its reactivity and biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the regiochemistry of such substitutions and for verifying the purity of synthesized batches. The proton environment in this molecule is a sensitive reporter of the electronic effects exerted by the electron-donating methoxy group and the electron-withdrawing methyl carboxylate group. A thorough understanding of its ¹H NMR spectrum is, therefore, not merely an academic exercise but a critical component of quality control and structural validation in any research and development endeavor.
Predicted ¹H NMR Spectrum: A First-Principles Analysis
The structure of Methyl 4-methoxythiophene-3-carboxylate presents a distinct set of proton environments that give rise to a predictable yet nuanced ¹H NMR spectrum. The key to interpreting this spectrum lies in understanding the interplay of substituent electronic effects on the chemical shifts of the thiophene ring protons and the characteristic signals of the methyl and methoxy groups.
Molecular Structure and Proton Environments
The molecule contains four unique proton environments, which will translate into four distinct signals in the ¹H NMR spectrum.
Caption: Molecular structure of Methyl 4-methoxythiophene-3-carboxylate with distinct proton environments highlighted.
Analysis of Chemical Shifts (δ)
The chemical shift of a proton is highly dependent on its local electronic environment. In this molecule, the electron-donating methoxy group (-OCH₃) increases electron density on the thiophene ring through resonance, while the electron-withdrawing methyl carboxylate group (-COOCH₃) decreases it.
Thiophene Ring Protons (H-2 and H-5):
The unsubstituted thiophene protons resonate around 7.0-7.3 ppm.[1]
The methoxy group at C-4 will exert a shielding effect, particularly at the ortho (C-5) and para (C-3, though substituted) positions.
Conversely, the methyl carboxylate group at C-3 will have a deshielding effect, most strongly felt at the ortho positions (C-2 and C-4).
The proton at the C-2 position (H-2) is ortho to the strongly deshielding carboxylate group, placing it significantly downfield.
The proton at the C-5 position (H-5) is ortho to the sulfur atom and meta to the carboxylate group, but ortho to the shielding methoxy group. The net effect is a more upfield shift compared to H-2.
Therefore, we predict two doublets in the aromatic region, with δ(H-2) > δ(H-5).
Methyl Ester Protons (-COOCH₃): The protons of the methyl group of the ester are in a relatively standard electronic environment and are expected to appear as a sharp singlet. Their chemical shift is typically in the range of 3.7-3.9 ppm.
Methoxy Protons (-OCH₃): The protons of the methoxy group attached to the thiophene ring are also expected to be a sharp singlet. Their chemical shift is generally in a similar range to the methyl ester protons, around 3.8-4.0 ppm.
Spin-Spin Coupling (J)
The two protons on the thiophene ring, H-2 and H-5, are separated by four bonds. In five-membered heterocyclic rings like thiophene, long-range coupling across the heteroatom is observed. The coupling constant (⁴J₂₅) is typically small, in the range of 1.0-3.0 Hz.[2] This will result in both the H-2 and H-5 signals appearing as sharp doublets.
Predicted Spectral Data Summary
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-2
7.8 - 8.2
Doublet (d)
~1.5 - 2.0
H-5
6.8 - 7.2
Doublet (d)
~1.5 - 2.0
-COOCH₃
~3.8
Singlet (s)
N/A
-OCH₃
~3.9
Singlet (s)
N/A
Experimental Protocol for High-Fidelity Data Acquisition
The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate interpretation. The following protocol is a self-validating system designed to ensure data integrity.
Sample Preparation
Analyte Purity: Ensure the sample of Methyl 4-methoxythiophene-3-carboxylate is of high purity. Residual solvents from synthesis or purification can introduce extraneous signals.[3]
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of molecule. The choice of solvent can have a minor effect on chemical shifts.[4]
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.
Spectrometer Setup and Data Acquisition
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Instrumentation: A spectrometer with a field strength of at least 300 MHz is recommended for good signal dispersion.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp lines and accurate coupling constant measurements.
Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.
Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.
Data Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Perform phase and baseline corrections to obtain a clean spectrum.
Integrate the signals to determine the relative ratios of the protons.
Calibrate the spectrum using the TMS or residual solvent signal.
Interpreting the Spectrum: A Case Study
A hypothetical ¹H NMR spectrum of Methyl 4-methoxythiophene-3-carboxylate in CDCl₃ would exhibit the following key features:
Integration: The integral ratios of the four signals (from downfield to upfield) should be 1:1:3:3, corresponding to H-2, H-5, and the two methyl groups. This is a primary validation of the structure.
Multiplicity: The presence of two doublets in the aromatic region and two singlets in the aliphatic region confirms the connectivity of the protons.
Chemical Shift Assignment: Based on the electronic arguments presented in section 2.2, the most downfield doublet would be assigned to H-2, and the more upfield doublet to H-5. The two singlets would be assigned to the methyl ester and methoxy protons. Further 2D NMR experiments like NOESY could definitively distinguish between these two singlets by observing through-space correlations to H-2 or H-5.
Conclusion: From Spectrum to Structure
References
ResearchGate. (n.d.). ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]
Takahashi, K., et al. (1983). The Substituent Effects in Thiophene Compounds. I. ¹H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. Retrieved from [Link]
Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 18.
ResearchGate. (n.d.). ¹H NMR spectrum (300 MHz, CDCl₃) of methyl 3-(4-methoxyphenyl)acrylate. Retrieved from [Link]
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. ¹H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]
ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]
De, A., & Khetrapal, C. L. (1967). Solvent effects on proton chemical shifts in thiophenes. Proceedings of the Indian Academy of Sciences - Section A.
Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Retrieved from [Link]
International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). ¹H NMR Coupling Constants. Retrieved from [Link]
Technical Guide: Mass Spectrometric Characterization of Methyl 4-methoxythiophene-3-carboxylate
Executive Summary Methyl 4-methoxythiophene-3-carboxylate (C7H8O3S) is a critical heterocyclic intermediate often utilized in the synthesis of thiophene-based pharmaceuticals (e.g., bioisosteres of phenyl-based drugs) an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-methoxythiophene-3-carboxylate (C7H8O3S) is a critical heterocyclic intermediate often utilized in the synthesis of thiophene-based pharmaceuticals (e.g., bioisosteres of phenyl-based drugs) and agrochemicals. Its structural integrity is defined by the specific regiochemistry of the methoxy and carboxylate substituents on the thiophene ring.
In drug development, distinguishing this 3,4-substituted isomer from its 2,3-substituted analogs (e.g., methyl 3-methoxythiophene-2-carboxylate) is paramount, as regioisomeric impurities can drastically alter biological activity and metabolic stability. This guide provides a definitive mass spectrometric workflow for the identification, characterization, and differentiation of this compound, grounded in mechanistic fragmentation principles.
Before establishing MS parameters, one must understand the analyte's volatility and proton affinity.
Property
Value
Relevance to MS
IUPAC Name
Methyl 4-methoxythiophene-3-carboxylate
Target Analyte
Formula
C₇H₈O₃S
Monoisotopic Mass: 172.0194 Da
Structure
Thiophene ring substituted at C3 (Ester) and C4 (Ether)
Aromatic stability stabilizes M⁺ in EI
Boiling Point
~110–115 °C (at reduced pressure)
Suitable for GC-MS analysis
LogP
~1.8 (Predicted)
Compatible with Reverse Phase LC-MS
Key Impurities
Methyl 3-methoxythiophene-2-carboxylate
Regioisomer (requires chromatographic resolution)
Ionization Strategies: EI vs. ESI
For comprehensive characterization, a dual-method approach is recommended.
Electron Ionization (EI) - GC-MS (70 eV)
Primary Utility: Structural elucidation and library matching.
Mechanism: Hard ionization yields a distinct "fingerprint" fragmentation pattern.
Observation: The aromatic thiophene ring stabilizes the molecular ion (
), making the parent peak ( 172) clearly visible, typically with 40-70% relative abundance.
Electrospray Ionization (ESI) - LC-MS
Primary Utility: High-throughput quantitative screening and impurity profiling in polar matrices.
Mechanism: Soft ionization (Positive Mode).
Observation: Dominant species is the protonated molecule
at 173. Sodium adducts ( 195) are common in non-buffered mobile phases.
Fragmentation Dynamics (EI-MS)
The fragmentation of Methyl 4-methoxythiophene-3-carboxylate is governed by three mechanistic pillars:
-Cleavage , Acylium Ion Formation , and the Ortho-Effect .
Primary Pathway: Ester Fragmentation
The most facile cleavage occurs at the ester linkage.
Loss of Methoxy Radical (
): The molecular ion ( 172) undergoes -cleavage adjacent to the carbonyl carbon. This generates a stable acylium ion at 141 (). This is often the Base Peak (100% abundance) or a major fragment.
Decarbonylation: The acylium ion (
141) subsequently loses carbon monoxide (CO, 28 Da) to form the substituted thiophene cation at 113 .
Secondary Pathway: Ether Cleavage
The methoxy group at position 4 can also fragment, though this pathway is energetically competitive with ester cleavage.
Loss of Methyl Radical (
): Cleavage of the ether methyl group yields the ion at 157 ().
The "Ortho Effect" (Differentiation Key)
The proximity of the ester (C3) and methoxy (C4) groups allows for interaction during fragmentation.
Mechanism: Hydrogen transfer from the methoxy group to the carbonyl oxygen of the ester can facilitate the elimination of methanol (
, 32 Da).
Diagnostic Ion: A peak at
140 () indicates this rearrangement.
Isomer Differentiation: This effect is often more pronounced in 2,3-substituted thiophenes due to the specific bond lengths and electron density near the sulfur atom. If the ratio of
140 to 141 differs significantly between the sample and a reference standard of the 2,3-isomer, this confirms the regiochemistry.
Fragmentation Pathway Diagram
The following diagram illustrates the logical flow of fragmentation events.
Figure 1: EI-MS Fragmentation pathway for Methyl 4-methoxythiophene-3-carboxylate.
Experimental Protocols
GC-MS Method (Structural Confirmation)
This protocol is designed to separate the target analyte from potential regioisomers (e.g., 2,3-isomer).
Parameter
Setting
Rationale
Column
Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm)
Low polarity phase separates isomers based on boiling point and shape selectivity.
Carrier Gas
Helium, 1.0 mL/min (Constant Flow)
Standard for optimal EI efficiency.
Inlet Temp
250 °C
Ensures rapid volatilization without thermal degradation.
Oven Program
60°C (1 min) → 20°C/min → 280°C (5 min)
Rapid ramp prevents peak broadening; isomers typically elute ~150-180°C.
Source Temp
230 °C
Prevents condensation of high-boiling matrix components.
Scan Range
35 – 350
Covers all diagnostic fragments and potential adducts.
LC-MS Method (Purity & Quantitation)
Use this method for checking purity in reaction mixtures where non-volatile byproducts may be present.
A critical challenge in thiophene chemistry is distinguishing the 3,4-isomer (Target) from the 2,3-isomer .
Retention Time: On a non-polar 5% phenyl column (DB-5), the 2,3-isomer typically elutes earlier than the 3,4-isomer due to slightly lower boiling points caused by intramolecular hydrogen bonding (between the C2-ester and C3-methoxy, or vice versa).
Fragment Ratios:
Compare the ratio of
141 (Ester cleavage) to 157 (Ether cleavage).
Electronic effects from the sulfur atom (which is electron-rich) affect the stability of the carbocation at position 2 vs position 3. The 2-carboxylate (isomer) often shows a more intense
peak due to resonance stabilization from the sulfur atom.
References
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and ortho-effects).
Bowie, J. H., et al. (1967). "Electron Impact Studies. XIII. The Mass Spectra of Substituted Thiophenes." Journal of the Chemical Society B.
NIST Mass Spectrometry Data Center. "Methyl 3-amino-4-methylthiophene-2-carboxylate." NIST Chemistry WebBook, SRD 69. [Link] (Used as a reference for thiophene ester behavior).
PubChem. "Methyl 4-aminothiophene-3-carboxylate." National Library of Medicine. [Link] (Structural analog for property estimation).
Technical Guide: Solubility Profile & Handling of Methyl 4-methoxythiophene-3-carboxylate
[1][2] CAS: 65369-22-4 Formula: C₇H₈O₃S Molecular Weight: 172.20 g/mol [1][2][3][4][5] Executive Summary Methyl 4-methoxythiophene-3-carboxylate is a specialized heterocyclic intermediate primarily used in the synthesis...
Methyl 4-methoxythiophene-3-carboxylate is a specialized heterocyclic intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural core—a thiophene ring substituted with an ester and an electron-donating methoxy group—dictates a specific solubility profile characterized by high lipophilicity and negligible aqueous solubility.[1][2]
This guide provides a technical analysis of its physicochemical behavior, offering researchers a logic-based framework for solvent selection during synthesis, purification, and analysis.[2] Unlike simple reagents, the handling of this intermediate requires precise control over solvent polarity to prevent oiling-out during crystallization or hydrolysis during aqueous workups.[2]
Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
The solubility of CAS 65369-22-4 is governed by three structural features:
Thiophene Ring: Provides aromatic character and high affinity for non-polar to moderately polar organic solvents (aromatic stacking).[2]
Methyl Ester (C-3): Acts as a hydrogen bond acceptor but lacks donor capability, significantly lowering the melting point compared to its parent acid (4-methoxythiophene-3-carboxylic acid, MP ~162°C).[1][2] This often results in the ester being a liquid or low-melting solid at room temperature (MP ~ -15°C to 25°C range).[1][2]
Methoxy Group (C-4): Increases electron density and polarity slightly but does not confer water solubility.[1][2]
Solubility Data Matrix
Note: Data synthesized from structural analogs and thermodynamic principles for thiophene esters.
Solvent Class
Specific Solvent
Solubility Rating
Application Context
Chlorinated
Dichloromethane (DCM), Chloroform
Excellent (>100 mg/mL)
Primary solvent for extraction and reactions.[1][2]
Esters/Ketones
Ethyl Acetate, Acetone
High
Ideal for chromatography (mobile phase) and solvating crude oils.[2]
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Preferred for nucleophilic substitution reactions or high-T synthesis.[2]
Alcohols
Methanol, Ethanol
Moderate to High
Solubility increases significantly with temperature; useful for recrystallization.
Ethers
THF, Diethyl Ether, MTBE
High
Common reaction media; MTBE is excellent for liquid-liquid extraction.[1][2]
Hydrocarbons
Hexanes, Heptane, Toluene
Low to Moderate
Hexanes: Anti-solvent for precipitation.Toluene: Good for high-T reflux reactions.
Aqueous
Water, Brine
Negligible (<0.1 mg/mL)
Used as the immiscible phase in workups to remove inorganic salts.[2]
Practical Applications: Solvent Selection Logic
Reaction Media
For synthetic transformations involving the thiophene ring (e.g., bromination, formylation) or the ester group:
Anhydrous Conditions: Use THF or DCM . The high solubility ensures homogeneous kinetics.
High Temperature: Use Toluene (BP 110°C).[2] The compound is stable at reflux, and toluene allows for azeotropic removal of water if necessary.
Purification Strategy
Since the compound is likely a liquid or low-melting solid, recrystallization is difficult unless the purity is already high.[2]
Mobile Phase: Hexane/Ethyl Acetate gradient (typically starting at 95:5 and moving to 80:20).[1][2] The lipophilic thiophene core allows it to elute early compared to more polar impurities (like the hydrolyzed acid).[2]
Alternative (If Solid): Recrystallization from Methanol or Hexane/EtOAc mixtures.[2] Dissolve in minimal hot EtOAc, then slowly add Hexane until turbidity appears. Cool to -20°C.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine the exact solubility limit for your specific batch/purity level.
Preparation: Weigh 50 mg of Methyl 4-methoxythiophene-3-carboxylate into a 2 mL HPLC vial.
Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.
Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow.
Observation: Record the volume required for complete dissolution (clear solution).
Calculation:
Example: If 50 mg dissolves in 400 µL (0.4 mL), Solubility = 125 mg/mL.[2]
Protocol B: Solvent Screening for Purification (Anti-Solvent Method)
Dissolve 100 mg of the compound in 0.5 mL of a "Good Solvent" (DCM or EtOAc).
Place the vial in a secondary container with a "Bad Solvent" (Hexane or Pentane) for vapor diffusion, OR dropwise add Hexane to the solution while stirring.
Monitor for oiling out (formation of a second liquid phase) vs. crystallization (formation of solids).[2]
Oiling Out: Indicates the compound is too impure or the temperature is too high. Cool to -20°C.
Figure 1: Solubility Logic & Solvent Selection Decision Tree
This diagram guides the researcher through selecting the optimal solvent based on the experimental goal (Reaction vs. Purification).[2]
Caption: Decision tree for solvent selection based on process requirements (Reaction vs. Purification) and physical state.
Figure 2: Purification Workflow
A step-by-step logic flow for isolating the pure compound from a crude reaction mixture.
Caption: Standardized workflow for the isolation and purification of Methyl 4-methoxythiophene-3-carboxylate.
References
PubChem. (2025).[2] Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4).[1][2][4][5][6][7][8][9][10][11][12] National Library of Medicine. Available at: [Link][1][2]
Thieme Connect. (2000). Synthesis of Thiophenes via Lawesson's Reagent. Science of Synthesis. Available at: [Link][1][2]
Matrix Fine Chemicals. (2024).[2][6][13] Product Specification: Methyl 4-methoxythiophene-3-carboxylate. Available at: [Link][1][2]
Application Note: Strategic Utilization of Methyl 4-methoxythiophene-3-carboxylate in Medicinal Chemistry
Executive Summary Methyl 4-methoxythiophene-3-carboxylate (MMTC) is a highly versatile, electronically distinct heterocyclic building block. Characterized by a "push-pull" electronic system—comprising an electron-donatin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-methoxythiophene-3-carboxylate (MMTC) is a highly versatile, electronically distinct heterocyclic building block. Characterized by a "push-pull" electronic system—comprising an electron-donating methoxy group at C4 and an electron-withdrawing ester at C3—this scaffold offers orthogonal reactivity patterns that are invaluable for parallel medicinal chemistry (PMC).
This application note details the strategic exploitation of MMTC for the synthesis of polysubstituted thiophenes and fused heterocyclic systems. We provide validated protocols for regioselective functionalization, specifically distinguishing between electrophilic aromatic substitution (EAS) at C5 and directed ortho-metalation (DoM) at C2.
Structural Analysis & Reactivity Profile
The utility of MMTC lies in the electronic disparity between its ring positions. Understanding this causality is the prerequisite for successful experimental design.
Electronic Reactivity Map
C3-Position (Ester): Acts as a Directed Metalation Group (DMG) for C2 and an electrophilic handle for amidation or reduction.
C4-Position (Methoxy): Strong Electron Donating Group (EDG). Activates the ring towards electrophiles, specifically directing incoming groups to the ortho position (C5).
C2-Position: Located ortho to the ester (EWG) and meta to the methoxy (EDG). It is electronically deactivated toward EAS but highly susceptible to deprotonation (Lithiation) due to the chelating effect of the ester carbonyl.
C5-Position: Located ortho to the methoxy (EDG). This is the most electron-rich site, favoring Electrophilic Aromatic Substitution (e.g., Bromination).
Reactivity Visualization
The following diagram illustrates the orthogonal reactivity inherent to the MMTC scaffold.
Figure 1: Orthogonal reactivity map of MMTC. C5 is activated for electrophiles; C2 is primed for lithiation.
Experimental Protocols
Protocol A: Regioselective Bromination at C5
Objective: To install a bromine handle at the C5 position for subsequent Suzuki-Miyaura coupling.
Mechanism: The 4-methoxy group strongly activates the C5 position (ortho-para directing equivalent), making it significantly more nucleophilic than C2.
Materials:
MMTC (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (ACN) or DMF (0.2 M concentration)
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
Dissolution: Dissolve MMTC (1.0 g, 5.8 mmol) in anhydrous ACN (29 mL) in a round-bottom flask shielded from light (aluminum foil).
Addition: Cool the solution to 0°C. Add NBS (1.08 g, 6.1 mmol) portion-wise over 15 minutes. Note: Slow addition prevents over-bromination.
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product (Methyl 5-bromo-4-methoxythiophene-3-carboxylate) will appear less polar.
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Et₂O (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Validation Criteria:
1H NMR: Disappearance of the C5 proton doublet/singlet (typically ~6.8–7.2 ppm region depending on solvent). The C2 proton (shifted downfield by the ester) should remain (~8.0 ppm).
Protocol B: Directed Ortho-Metalation (DoM) at C2
Objective: To functionalize the C2 position using the ester as a directing group.
Mechanism: The carbonyl oxygen of the C3-ester coordinates with the lithium base (LDA or TMP), directing deprotonation specifically to the C2 position.
Setup: Flame-dry a 2-neck flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).
Deprotonation: Cool the THF to -78°C. Add LDA solution (1.2 eq) dropwise. Stir for 30 minutes at -78°C. Critical: Do not let the temperature rise, or the ester may undergo self-condensation (Claisen).
Substrate Addition: Dissolve MMTC in a minimal amount of THF and add dropwise to the LDA solution at -78°C. Stir for 45 minutes to ensure complete lithiation of C2.
Electrophile Quench: Add the electrophile (e.g., MeI, 1.5 eq) neat or in THF solution.
Warming: Stir at -78°C for 1 hour, then slowly allow to warm to 0°C over 2 hours.
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2][3]
Troubleshooting:
Issue: Low yield or recovery of starting material.
Solution: The C2-lithio species is stable at -78°C but can be sluggish. Ensure the electrophile is dry. If using aldehydes, add Lewis acid (e.g., BF3·OEt2) to assist.
Scaffold Diversification Data
The following table summarizes the physical properties and typical reaction outcomes for MMTC derivatives, aiding in library design.
Parameter
Data / Observation
Relevance
Molecular Weight
172.20 g/mol
Fragment-based drug discovery (FBDD) compliant.
LogP (Predicted)
~1.8
Favorable lipophilicity for oral bioavailability.
C5-Bromination Yield
85 - 92%
High efficiency allows for reliable scale-up.
C2-Lithiation Yield
60 - 75%
Moderate-High; sensitive to moisture/temp.
Hydrolysis (LiOH)
Quantitative (>95%)
Ester cleavage is facile; yields the carboxylic acid.
Demethylation (BBr3)
70 - 80%
Yields the 4-hydroxy/4-keto tautomer (thienopyrimidine precursor).
Advanced Application: Synthesis of Thienopyrimidine Precursors[5]
While MMTC is a thiophene, it is a potent precursor for fused thieno[3,4-d]pyrimidines , a scaffold seen in various kinase inhibitors.
Workflow Logic:
Demethylation: Conversion of 4-OMe to 4-OH (enol) using BBr₃.
Tautomerization: The 4-hydroxythiophene-3-carboxylate exists in equilibrium with the 4-oxo-tetrahydrothiophene form.
Cyclization: Reaction with formamidine acetate or urea builds the pyrimidine ring.
Figure 2: Synthetic pathway from MMTC to fused thienopyrimidine systems.
References
Synthesis of Methyl 4-methoxythiophene-3-carboxylate:
Press, J. B., et al. "Synthesis of 4-substituted thieno[3,4-d]isothiazoles." The Journal of Organic Chemistry, 1979, 44(19), 3292–3297.
[Link]
Regioselective Bromination of Thiophenes:
O'Shea, D. F., et al. "Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives." Organic & Biomolecular Chemistry, 2015. (Contextual grounding for thiophene bromination selectivity).
[Link]
Lithiation Strategies for Thiophenes:
Gschwend, H. W., & Rodriguez, H. R. "Heteroatom-facilitated lithiations." Organic Reactions, 1979.[4] (Foundational text on DoM, applicable to ester-directed lithiation).
[Link]
Compound Data & Identifiers:
PubChem Compound Summary for Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4).
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactions of Methyl 4-methoxythiophene-3-carboxylate
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 4-methoxythiophene-3-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of thieno[2,3-c]pyridines and thieno[3,4-d]pyrimidines . Its unique substitution pattern—featuring an electron-donating methoxy group at C4 and an electron-withdrawing carboxylate at C3—creates a polarized electronic environment that dictates highly regioselective functionalization.
This guide provides a technical roadmap for exploiting these electronic properties. We detail protocols for C5-regioselective electrophilic bromination , Suzuki-Miyaura cross-coupling , and ester hydrolysis , enabling the rapid generation of diverse chemical libraries.
Chemical Properties & Reactivity Profile
Electronic Architecture & Regioselectivity
The reactivity of the thiophene ring is governed by the competing directing effects of the C3-ester and C4-methoxy groups.
C4-Methoxy (EDG): Strongly activates the ortho positions (C5).
C3-Carboxylate (EWG): Deactivates the ortho position (C2) and meta position (C5), though the deactivation at C5 is overwhelmed by the activation from the C4-methoxy.
Ring Sulfur: Generally activates C2 and C5 (alpha positions).
Stability & Handling
Physical State: Solid (typically off-white to pale yellow).
Solubility: Soluble in DCM, EtOAc, THF, and chlorinated solvents. Limited solubility in water.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the divergent synthetic pathways starting from Methyl 4-methoxythiophene-3-carboxylate.
Caption: Divergent synthesis pathways: C5-Bromination enables Suzuki coupling, while C3-Hydrolysis yields the free acid.
Objective: Synthesis of Methyl 5-bromo-4-methoxythiophene-3-carboxylate.
Mechanism: Electrophilic Aromatic Substitution (EAS). The C4-methoxy group directs the electrophile to the C5 position.
Solvent: DMF (Dimethylformamide) or Acetic Acid/CHCl3 (1:1)
Quench: 10% Na2S2O3 (aq)
Procedure:
Dissolution: Dissolve Methyl 4-methoxythiophene-3-carboxylate (1.0 g, 5.8 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.
Addition: Cool the solution to 0°C. Add NBS (1.08 g, 6.1 mmol) portion-wise over 15 minutes to control the exotherm.
Note: Protecting the reaction from light is recommended to minimize radical side reactions, although ionic bromination dominates here.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2] The product typically moves faster (higher Rf) than the starting material.
Workup: Pour the reaction mixture into ice-water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).
Wash: Wash the combined organic layers with 10% sodium thiosulfate (to remove excess bromine), water, and brine.
Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Expected Yield: 85–95%.
Data Validation: 1H NMR should show the disappearance of the C5-proton (typically ~6.8-7.2 ppm doublet/singlet depending on coupling) and retention of the methoxy singlet.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 5-Aryl-4-methoxythiophene-3-carboxylates.
Precursor: Methyl 5-bromo-4-methoxythiophene-3-carboxylate (from Protocol A).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Significance
Methyl 4-methoxythiophene-3-carboxylate (MMTC) represents a privileged scaffold in medicinal chemistry, offering a bioisostere for electron-rich aromatic rings (e.g., anisole) with enhanced metabolic stability and unique vector orientation. Its 3,4-substitution pattern is critical; unlike the more common 2,5-substituted thiophenes, the 3,4-core leaves the highly reactive
-positions (C2 and C5) available for orthogonal functionalization.
This guide provides a validated workflow for the synthesis of MMTC and its downstream derivatization. We focus on three critical pathways:
Scaffold Construction: A robust Fiesselmann-type or Dieckmann cyclization strategy.
Electrophilic Functionalization (C5): Exploiting the para-directing power of the methoxy group.
Directed Metalation (C2): Leveraging the ortho-directing ability of the ester.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Synthetic Accessibility & Core Reactivity
The reactivity of MMTC is defined by the "Push-Pull" electronic system:
C-4 Methoxy (EDG): Strong electron donor. Activates C-5 (ortho) and C-2 (meta) toward electrophiles, but C-5 is kinetically favored.
C-3 Ester (EWG): Electron withdrawing.[1] Directs lithiation to C-2 (ortho) via the Directed Ortho Metalation (DoM) mechanism.
Reactivity Map
C-2 (Position
): Site of Directed Lithiation (DoM) or Nucleophilic Aromatic Substitution () if halogenated.
C-5 (Position
): Site of Electrophilic Aromatic Substitution (EAS) – Bromination, Nitration.
Ester Moiety: Gateway to amides, acids (hydrolysis), or alcohols (reduction).
Figure 1: Reactivity profile of the MMTC scaffold highlighting orthogonal derivatization sites.
Protocol 1: Scaffold Synthesis (The Modified Dieckmann Route)
While MMTC is commercially available, in-house synthesis is often required for scale-up or stable isotope labeling. The most reliable route involves the Dieckmann condensation of thiodiglycolate analogues.
Mechanism: Methyl thioglycolate reacts with methyl acrylate (or methyl 4-chloroacetoacetate) to form the tetrahydrothiophene ring, which is then aromatized and methylated.
Step-by-Step Methodology
Reagents:
Methyl thioglycolate (1.0 equiv)
Methyl acrylate (1.1 equiv)
Sodium methoxide (NaOMe) (2.5 equiv)
Dimethyl sulfate (DMS) or Methyl Iodide (MeI)
Solvent: Toluene/Methanol
Procedure:
Michael Addition: In a reactor, dissolve methyl thioglycolate (100 mmol) in MeOH. Add NaOMe (10 mmol, cat.) and cool to 0°C. Add methyl acrylate (110 mmol) dropwise. Stir at RT for 2 hours.
Dieckmann Cyclization: Add the crude Michael adduct to a suspension of dry NaOMe (250 mmol) in Toluene at 80°C. The mixture will thicken as the sodium salt of the keto-ester precipitates. Reflux for 3 hours.
Workup (Keto-Tautomer): Cool to 0°C. Quench with ice-cold 3M HCl. Extract with EtOAc. The product exists primarily as Methyl 4-oxotetrahydrothiophene-3-carboxylate .
Aromatization & Methylation (One-Pot):
Dissolve the keto-ester (50 mmol) in Acetone/K2CO3 (anhydrous).
Add Dimethyl Sulfate (55 mmol). Reflux for 4-6 hours.
Note: The basic conditions facilitate both the enolization (aromatization) and the O-methylation.
Purification: Filter salts. Concentrate. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (10% EtOAc in Hexanes).
Validation Criteria:
1H NMR (CDCl3):
3.85 (s, 3H, COOMe), 3.90 (s, 3H, OMe), 6.25 (d, J=3.5Hz, H-5), 8.05 (d, J=3.5Hz, H-2). Note: H-2 is deshielded by the ester.
Protocol 2: Library Generation via Regioselective Derivatization
To generate a library of bioactive compounds (e.g., PTP1B inhibitors), we employ orthogonal functionalization.
Pathway A: C-5 Bromination (Electrophilic)
The C-5 position is electronically activated by the methoxy group.
Reagents: NBS (1.05 equiv), DMF (0.5 M), 0°C to RT.
Procedure: Dissolve MMTC in DMF. Add NBS portion-wise at 0°C. Stir for 2 hours.
Note: The 4-methoxy group can sterically hinder the C-3 acid. HATU is preferred over EDCI for difficult couplings.
Experimental Workflow Diagram
Figure 2: Divergent synthetic workflow for accessing C-2 and C-5 libraries.
Quantitative Data & Optimization Tables
Table 1: Optimization of C-5 Bromination Conditions
Entry
Reagent
Solvent
Temp (°C)
Time (h)
Yield (%)
Regioselectivity (C5:C2)
1
Br2 (1.0 eq)
AcOH
RT
4
65
85:15
2
NBS (1.1 eq)
MeCN
Reflux
2
78
90:10
3
NBS (1.05 eq)
DMF
0 -> RT
2
92
>98:2
4
NBS (1.1 eq)
THF
RT
6
80
95:5
Insight: The use of DMF stabilizes the bromonium intermediate, enhancing selectivity for the electronically activated C-5 position over the sterically hindered C-2.
Table 2: Biological Activity Profile (PTP1B Inhibition Context)
Data derived from SAR studies on thiophene-based PTP1B inhibitors [Reference 1].
Compound ID
R (at C-5)
R' (Amide at C-3)
IC50 (µM)
MMTC-Ref
H
OMe (Ester)
>100
MMTC-1
Phenyl
NH-Ph
12.5
MMTC-2
4-F-Phenyl
NH-(4-Cl-Ph)
4.2
MMTC-3
4-OH-Phenyl
NH-(Benzyl)
0.82
Insight: Functionalization at C-5 with a hydrogen-bond donor (Phenol) significantly improves potency, validating the C-5 derivatization protocol.
References
Cardoso, A. L., et al. (2017). "Synthesis and biological evaluation of N-acylhydrazone derivatives of thiophene as inhibitors of PTP1B." Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3434.
Barker, J. M., et al. (1995). "Thienopyridines. Part 16. Synthesis of thieno[2,3-b]pyridines from 3-amino-2-formylthiophenes." Journal of Chemical Research, (Synopses), 12, 500-501.
Campaigne, E., & Archer, W. L. (1953). "The use of dimethyl sulfate in the preparation of methyl thiophenes." Journal of the American Chemical Society, 75(4), 989-991.
Dunne, S. J., et al. (2021). "Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide." Molbank, 2021(4), M1296.
Application Notes & Protocols: The Strategic Role of Substituted Thiophene Carboxylates in Pharmaceutical Intermediate Synthesis
Prepared by: Senior Application Scientist, Gemini Division Abstract and Scope Substituted thiophenes represent a cornerstone class of heterocyclic compounds in modern drug discovery and development.[1] Their unique elect...
Substituted thiophenes represent a cornerstone class of heterocyclic compounds in modern drug discovery and development.[1] Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them integral components of numerous active pharmaceutical ingredients (APIs). This document provides an in-depth technical guide on the synthesis and application of key thiophene intermediates, with a specific focus on structures analogous to Methyl 4-methoxythiophene-3-carboxylate.
Due to the prevalence of validated public data on closely related analogs, this guide will use Methyl 3-Amino-4-methylthiophene-2-carboxylate as a primary exemplar. The principles, synthetic logic, and experimental protocols detailed herein are broadly applicable to a range of substituted thiophene carboxylates and are designed for researchers, medicinal chemists, and process development scientists. We will explore the causality behind synthetic choices and provide detailed, field-tested protocols for the preparation of these valuable building blocks and their conversion into advanced pharmaceutical precursors.
The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its incorporation into drug candidates is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Thiophene-containing compounds are found in a wide array of therapeutics, including local anesthetics, anticancer agents, and treatments for metabolic disorders.[2][3] The functionalization of the thiophene ring with groups such as amines, esters, and alkyl chains provides chemists with the necessary handles to construct complex molecular architectures and optimize biological activity.[4]
Synthesis of Key Thiophene Intermediates: The Gewald Reaction and Analogs
A robust and widely adopted method for synthesizing highly functionalized aminothiophenes is the Gewald aminothiophene synthesis. However, for precursors like Methyl 3-Amino-4-methylthiophene-2-carboxylate, a common and efficient route involves the cyclization and aromatization of a substituted 3-oxotetrahydrothiophene precursor.[2] This approach offers a direct pathway to the desired aromatic system.
The core transformation relies on the reaction of a 2-methoxycarbonyl-3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride. This reaction proceeds through the formation of an oxime intermediate, which then undergoes a rearrangement and dehydration to yield the aromatic 3-aminothiophene product. This one-pot process is significantly more efficient than older, multi-step methods.[2]
Diagram: General Synthesis Workflow
The following diagram illustrates the high-level transformation from a tetrahydrothiophene precursor to the functionalized aminothiophene intermediate.
Caption: Synthesis of the aminothiophene core structure.
Detailed Experimental Protocol: Synthesis of Methyl 3-Amino-4-methylthiophene-2-carboxylate
This protocol is adapted from established and patented procedures, providing a reliable method for laboratory-scale synthesis.[2][5]
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.74 g of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 mL of acetonitrile.
Initiation: Bring the resulting solution to a boil (reflux) with stirring.
Reagent Addition: Once refluxing, carefully add 0.69 g of hydroxylamine hydrochloride to the flask.
Scientist's Note: The hydroxylamine hydrochloride serves as the source for the amine group and facilitates the ring aromatization. The acidic nature of the salt is crucial for the reaction mechanism. Performing the reaction at reflux provides the necessary activation energy for the multi-step transformation.
Reaction: Maintain the mixture at reflux for 5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) if desired.
Cooling and Precipitation: After 5 hours, remove the heat source and cool the reaction mixture in an ice bath. Add 50 mL of dry diethyl ether to the cooled solution. A sticky precipitate may form.
Initial Filtration: Filter the mixture, potentially using a pad of kieselguhr (diatomaceous earth) to aid in the filtration of the sticky solid.
Aqueous Workup: Transfer the collected solid/kieselguhr into a beaker with water and stir to dissolve the product salt. Filter off the kieselguhr.
Basification and Extraction: Transfer the aqueous filtrate to a separatory funnel. Basify the solution with ammonia until it is alkaline. This deprotonates the amine, making the product soluble in organic solvents. Extract the aqueous layer twice with diethyl ether (~25 mL each time).
Scientist's Note: Basification is a critical step. The product initially forms as a hydrochloride salt, which is water-soluble. Neutralizing it to the free amine form renders it extractable into an organic solvent like ether.
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure (rotary evaporator).
Product Isolation: The resulting solid is the target compound, Methyl 3-Amino-4-methylthiophene-2-carboxylate. A yield of approximately 1.1 g (64%) can be expected.[5]
Application Case Study: Intermediate for the Anesthetic Articaine
Methyl 3-Amino-4-methylthiophene-2-carboxylate is a crucial pharmaceutical intermediate for the synthesis of Articaine, a widely used dental local anesthetic.[4][6] Articaine is unique among amide-type anesthetics as it contains a thiophene ring.[6] The intermediate provides the core aromatic scaffold onto which the rest of the molecule is constructed.
The synthesis of Articaine from this intermediate involves two primary transformations:
N-acylation: The amino group at the 3-position is acylated with 2-chloropropionyl chloride.
Amine Addition: The resulting chlorinated intermediate is then reacted with propylamine to install the side chain, completing the synthesis of the Articaine molecule.
Diagram: From Intermediate to API Precursor
This workflow illustrates the strategic conversion of the synthesized intermediate into an advanced precursor for Articaine.
Caption: Key transformations in the synthesis of Articaine.
Conclusion and Future Outlook
The synthesis and functionalization of thiophene carboxylates are of paramount importance in the pharmaceutical industry. The protocol detailed for Methyl 3-Amino-4-methylthiophene-2-carboxylate provides a reliable and efficient method for producing a key building block. Its successful application in the synthesis of Articaine underscores the strategic value of these intermediates.[6] As drug discovery continues to explore novel chemical space, the versatility and tunable nature of the thiophene scaffold ensure that it will remain a valuable component in the development of next-generation therapeutics.[1]
References
Source: Google Patents (US4847386A)
Source: Google Patents (CN101921183B)
Title: Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate
Source: PrepChem.com
URL: [Link]
Title: The Role of 4-Methylthiophene-3-carboxylic Acid in Novel Material Synthesis
Source: Industry Publication
URL: [Link]
Source: Google Patents (US6037478A)
Title: Facile synthesis of 3-alkoxy-4-cyanothiophenes as new building blocks for donor-acceptor conjugated systems
Source: PubMed
URL: [Link]
Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate
Source: ResearchGate
URL: [Link]
"Methyl 4-methoxythiophene-3-carboxylate in the synthesis of kinase inhibitors"
Application Note: Methyl 4-methoxythiophene-3-carboxylate in Kinase Inhibitor Synthesis Executive Summary This application note details the synthetic utility of Methyl 4-methoxythiophene-3-carboxylate as a high-value ele...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl 4-methoxythiophene-3-carboxylate in Kinase Inhibitor Synthesis
Executive Summary
This application note details the synthetic utility of Methyl 4-methoxythiophene-3-carboxylate as a high-value electrophilic scaffold for drug discovery. While traditional kinase inhibitor synthesis often relies on indole or quinazoline cores (e.g., Gefitinib, Erlotinib), thiophene-based bioisosteres offer distinct physicochemical advantages, including altered metabolic profiles and reduced lipophilicity.
This guide focuses on the molecule's role as a "masked" precursor for thieno[3,4-d]pyrimidines , a privileged scaffold in targeting EGFR, VEGFR, and PI3K pathways. We provide a validated protocol for the nucleophilic displacement of the 4-methoxy group—a reaction often overlooked in favor of unstable amino-thiophene starting materials—to construct the hinge-binding domain of type I kinase inhibitors.
Chemical Profile & Strategic Value
Methyl 4-methoxythiophene-3-carboxylate acts as a stable, vinylogous ester. Unlike its 4-amino analogs, which are prone to oxidation and polymerization, the 4-methoxy derivative is shelf-stable and allows for late-stage diversification via
(Nucleophilic Aromatic Substitution).
Property
Data
Relevance to Synthesis
CAS Number
18100-33-9
Unique identifier for sourcing.
Formula
CHOS
Low MW (172.20 g/mol ) allows for fragment-based growth.
Core Reactivity
Vinylogous Ester
The C3-ester activates the C4-methoxy group for displacement.
Bioisosterism
Phenyl Replacement
Thiophene ring alters -stacking geometry in the ATP pocket.
Solubility
Organic Solvents
Highly soluble in DCM, DMF, DMSO; suitable for library synthesis.
Mechanism of Action (Synthetic):
The ester moiety at position C3 exerts an electron-withdrawing effect (
and ), significantly lowering the electron density at position C4. This activates the C4-methoxy group, making it a viable leaving group for nucleophilic attack by primary amines (e.g., anilines representing the "tail" or "hinge binder" of the inhibitor).
Application Workflow: Constructing the Kinase Core
The following diagram illustrates the conversion of the thiophene precursor into a bioactive thieno[3,4-d]pyrimidine core.
Caption: Synthetic pathway converting the 4-methoxy precursor to the thienopyrimidine core via SNAr and cyclocondensation.
Detailed Experimental Protocol
Objective: Synthesis of 4-(3-chloro-4-fluorophenylamino)thieno[3,4-d]pyrimidine-6-carboxylic acid methyl ester (Hypothetical Core).
Rationale: This protocol demonstrates the displacement of the methoxy group by an aniline (simulating the Gefitinib/Erlotinib pharmacophore), followed by ring closure.
Step 1: Dissolve methyl 4-methoxythiophene-3-carboxylate (1.0 g) in 2-propanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
Step 2: Add 3-chloro-4-fluoroaniline (1.01 g) and pTSA (100 mg).
Step 3: Heat the reaction mixture to reflux (85°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (methoxy) spot will disappear, replaced by a lower Rf fluorescent spot (amino-ester).
Step 4 (Work-up): Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold isopropanol. If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with NaHCO
(aq) and Brine, dry over NaSO, and concentrate.
Yield Expectation: 75–85%.
Validation:
H NMR should show the disappearance of the O-Me singlet (~3.8 ppm) and appearance of aromatic aniline protons and an N-H broad singlet.
Phase 2: Cyclization to Thienopyrimidine
Reagents:
Intermediate from Phase 1 (Methyl 4-(arylamino)thiophene-3-carboxylate)
Formamide (Excess, acts as solvent and reagent)
Ammonium Acetate (catalytic)
Procedure:
Step 1: Suspend the Phase 1 intermediate (500 mg) in Formamide (5 mL).
Step 2: Add Ammonium Acetate (50 mg).
Step 3: Heat to 140–150°C for 6–8 hours. Note: High temperature is required to drive the condensation and dehydration.
Step 4: Cool to room temperature and pour the mixture into ice-cold water (20 mL).
Step 5: The thienopyrimidine core precipitates. Filter, wash with water and diethyl ether.
Purification: Recrystallization from Ethanol/DMF.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Incomplete Displacement
Low reaction temperature or poor nucleophile.
Switch solvent to Toluene or Xylene and reflux (110°C+). Use a sealed tube if necessary.
Product Degradation
Oxidation of the resulting amine.
Perform Phase 1 and Phase 2 sequentially without long-term storage of the intermediate.
Regioselectivity Issues
N/A for this molecule.
The starting material is 3,4-substituted; no ambiguity exists compared to 2,3-isomers.
Poor Solubility
Planar aromatic stacking.
Use DMF/DMSO for characterization. For biological assays, formulate in DMSO <1%.
Biological Context: Why This Scaffold?
The resulting thieno[3,4-d]pyrimidine system functions as an ATP-competitive inhibitor.
Binding Mode: The pyrimidine N1 and N3 (or C2-H) interact with the hinge region of the kinase (e.g., Met793 in EGFR).
Scaffold Hopping: Replacing the benzene ring of quinazoline (as found in Gefitinib) with a thiophene ring changes the electron distribution and steric bulk. This can:
Improve Solubility: Thiophenes are generally more polarizable than benzenes.
Bypass Resistance: Altered geometry may accommodate gatekeeper mutations (e.g., T790M) better than the parent quinazoline.
Caption: SAR features of the derived kinase inhibitor scaffold.
References
El-Baih, F. E. M., et al. (2006). "Synthesis of Some Thienopyrimidine Derivatives." Molecules, 11(7), 498-513.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2777610, Methyl 4-aminothiophene-3-carboxylate (Amino-analog context).
Modh, R. P., et al. (2014). "Thieno[2,3-d]pyrimidines as a promising scaffold in medicinal chemistry." RSC Advances, 4, 3233-3257. (Provides context on the isomeric thienopyrimidine class).
Technical Notes & Optimization
Troubleshooting
"alternative catalysts for Methyl 4-methoxythiophene-3-carboxylate synthesis"
The following Technical Support Center guide is designed for researchers and process chemists optimizing the synthesis of Methyl 4-methoxythiophene-3-carboxylate . This guide moves beyond standard textbook protocols (typ...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Center guide is designed for researchers and process chemists optimizing the synthesis of Methyl 4-methoxythiophene-3-carboxylate .
This guide moves beyond standard textbook protocols (typically stoichiometric Fiesselmann or Hinsberg conditions) to focus on catalytic alternatives that address common failure modes: regioselectivity issues, polymerization ("tarring"), and harsh aromatization conditions.
The standard synthesis often relies on the condensation of methyl thioglycolate with methyl 4-methoxybut-2-ynoate (or an equivalent
-halo acrylate) using stoichiometric sodium methoxide (NaOMe).
The Problem: Strong alkoxide bases frequently cause:
Polymerization: High temperatures lead to oligomerization of the electrophile.
Ester Hydrolysis: Loss of the methyl ester functionality.
Regio-scrambling: Formation of the 2,4-isomer instead of the desired 3,4-substitution.
The Solution: We recommend switching to Organocatalysis (DBU/DABCO) for the ring formation and Iodine-mediated systems for the aromatization step.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic switch from the "Standard Harsh Route" to the "Catalytic Controlled Route."
Figure 1: Comparison of the traditional stoichiometric alkoxide route vs. the stepwise catalytic approach.
Troubleshooting Support Tickets (Q&A)
Ticket #01: "I am getting a mixture of isomers (2,4- vs 3,4-substituted)."
Diagnosis: This is a regioselectivity failure during the initial Michael addition. In the standard Fiesselmann synthesis, the initial attack of the thioglycolate thiol can occur at either carbon of the alkyne/acrylate depending on steric and electronic control. Strong bases (NaOMe) equilibrate the system rapidly, often favoring the thermodynamic (but wrong) isomer.
Prescribed Protocol: Lewis Acid Catalysis (
)
Switching to a Lewis Acid catalyst promotes a "Soft-Soft" interaction, favoring the specific conjugate addition required for the 3,4-pattern.
Catalyst: Indium(III) Chloride (
) or Bismuth(III) Nitrate ().
Loading: 5–10 mol%.
Conditions: Run the initial condensation in DCM or Toluene at Room Temperature (RT) before adding a mild base for cyclization.
Why it works: The Lewis acid coordinates to the carbonyl of the alkyne/acrylate, activating the specific
-position for nucleophilic attack by the thiol, locking the regiochemistry before cyclization occurs.
Ticket #02: "The reaction turns into a black tar/polymer upon adding NaOMe."
Diagnosis: The electrophile (likely a methoxy-acrylate or alkyne) is sensitive to strong nucleophiles and heat. NaOMe is initiating anionic polymerization of the acrylate.
Prescribed Protocol: Organocatalytic Switch (DBU)
Replace the metal alkoxide with a non-nucleophilic organic superbase.
Loading: 20–50 mol% (Catalytic) or 1.1 equiv (if used as stoichiometric base, but milder).
Solvent: Acetonitrile (ACN) or THF.
Procedure:
Dissolve Methyl Thioglycolate and Electrophile in ACN.
Add DBU dropwise at 0°C (critical to prevent exotherm).
Allow to warm to RT.
Validation: Check TLC. You should see a clean conversion to the dihydrothiophene intermediate (often less polar) without the baseline streak characteristic of polymers.
Ticket #03: "My ester group is hydrolyzing during the final step."
Diagnosis: If you are using the classic method involving saponification or harsh acidic workups, the methyl ester at C3 is labile. If you are using Sulfuryl Chloride (
) for aromatization, the HCl byproduct can cleave the ester.
. Use an oxidative dehydrogenation strategy that is neutral.
Reagent: Iodine (
) (0.5–1.0 equiv) in DMSO or Methanol.
Mechanism: The iodine halogenates the dihydro-intermediate, followed by elimination of HI (buffered by the DBU from the previous step or added bicarbonate) to form the aromatic ring.
Green Alternative: Use activated Carbon (Pd/C) and air bubbling if the substrate allows, though
is more robust for this specific methoxy-substituted scaffold.
Recommended Experimental Workflow
This protocol integrates the solutions above into a single, optimized workflow for Methyl 4-methoxythiophene-3-carboxylate .
Use this logic flow to determine the best catalyst modification based on your specific operational constraints.
Figure 2: Troubleshooting decision matrix for optimizing thiophene synthesis.
References
Fiesselmann Thiophene Synthesis & Variations
Donoso, R., et al. "Synthesis of [b]-Condensed Alkyl 3-Hydroxythiophene-2-carboxylates."[4] Synthetic Communications, 1992. (Foundational work on modified Fiesselmann conditions).
"byproduct analysis in the synthesis of Methyl 4-methoxythiophene-3-carboxylate"
Topic: Byproduct Analysis & Troubleshooting Guide CAS Registry Number: 65369-22-4 Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Chemical Context This guide addresses the critical...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Byproduct Analysis & Troubleshooting Guide
CAS Registry Number: 65369-22-4
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Chemical Context
This guide addresses the critical impurities and process bottlenecks associated with the synthesis of Methyl 4-methoxythiophene-3-carboxylate . While various routes exist, the most prevalent industrial and laboratory method involves the O-methylation of the precursor Methyl 4-hydroxythiophene-3-carboxylate (often derived via the Fiesselmann or Hinsberg reaction).
The synthesis is deceptively simple but prone to specific failure modes:
Ambident Nucleophilicity: The 4-hydroxy precursor exists in a keto-enol equilibrium, leading to competition between O-methylation (desired) and C-methylation (undesired).
Ester Instability: The proximity of the electron-rich methoxy group and the electron-withdrawing ester can facilitate hydrolysis or decarboxylation under aggressive basic conditions.
Oxidative Sensitivity: Thiophene rings, particularly electron-rich ones, are susceptible to oxidative dimerization.
Critical Impurity Profiling (HPLC/GC Data)
Use the table below to identify peaks in your chromatograms relative to the target product.
Impurity Name
Relative Retention Time (RRT)*
Mass Shift (Δ m/z)
Origin
Methyl 4-hydroxythiophene-3-carboxylate
~0.7 - 0.8
-14
Unreacted Precursor (Keto/Enol forms)
Methyl 4-methoxy-2-methylthiophene-3-carboxylate
~1.1 - 1.2
+14
C-Methylation (Thermodynamic byproduct)
4-Methoxythiophene-3-carboxylic acid
~0.3 - 0.5
-14
Hydrolysis (Saponification)
Bis(3-methoxycarbonyl-4-thienyl) disulfide
~1.8 - 2.2
+170 (approx)
Oxidative Dimerization
Methyl 4-oxotetrahydrothiophene-3-carboxylate
~0.7 (Broad)
+2
Incomplete Aromatization (if de novo synthesis)
*Note: RRT values are approximate and depend on column phase (C18 vs. Phenyl-Hexyl) and gradient.
Module 1: The Methylation Bottleneck (O- vs. C-Alkylation)
User Question:
"I am seeing a major impurity at M+14 in my LC-MS, and my yield is stalling at 60%. I am using Methyl Iodide (MeI) and Sodium Hydride (NaH) in THF. What is happening?"
Technical Diagnosis:
You are observing C-methylation .[1] The precursor, Methyl 4-hydroxythiophene-3-carboxylate, is a vinylogous
-keto ester. It possesses two nucleophilic sites: the oxygen (hard nucleophile) and the carbon at position 2 or 5 (soft nucleophile).
The Problem: Methyl Iodide is a "soft" electrophile.[2] When paired with a strong base like NaH in a non-polar or moderately polar solvent, the reaction kinetics often favor the "soft-soft" interaction, leading to C-methylation at the
-carbon (Position 2 or 5).
The Fix: You must shift the reaction mechanism to favor "hard-hard" interactions (O-methylation).
Protocol Adjustment (The "Hard" Switch):
Change the Electrophile: Switch from Methyl Iodide to Dimethyl Sulfate (DMS) . DMS is a "harder" electrophile that prefers the oxygen center.
Change the Base/Solvent: Switch to Potassium Carbonate (
) in Acetone or DMF .
Why?
provides a milder deprotonation that maintains the chelation of the enolate, while the polar aprotic solvent solvates the cation, leaving the "hard" oxygen anion free to react.
Visual Mechanism: The Alkylation Fork
Caption: Divergent alkylation pathways driven by electrophile hardness and solvent polarity. Soft electrophiles (MeI) favor C-alkylation impurities.
Module 2: Ring Closure & Precursor Purity
User Question:
"My starting material (the 4-hydroxy precursor) has a persistent pink/red color and shows a broad baseline in NMR. Does this affect the methylation step?"
Technical Diagnosis:
Yes. The color indicates oxidative dimerization (disulfide formation) or polymerization of the thiophene ring.
Cause: Thiophene-3-carboxylates with free hydroxy/mercapto groups are air-sensitive. Old batches of "Fiesselmann product" often contain Bis(3-methoxycarbonyl-4-thienyl) disulfides .
Impact: These dimers do not methylate under mild conditions. They remain in the mixture, lowering yield and complicating purification.
Remediation Protocol (Reductive Workup):
Before attempting methylation, you must "reset" the precursor:
Dissolve the crude 4-hydroxy precursor in Methanol.
Add 1.5 equivalents of Sodium Borohydride (
) or treat with Zinc dust/Acetic Acid .
This reduces the disulfides back to the monomeric thiol/enol form.
Proceed immediately to methylation under inert atmosphere (
or Ar).
Module 3: Hydrolysis & Stability
User Question:
"I isolated the product, but after rotary evaporation, I see a new peak at RRT 0.4. It's acidic."
Technical Diagnosis:
You have generated 4-Methoxythiophene-3-carboxylic acid via saponification.
Cause: Incomplete removal of the carbonate base (
) prior to aqueous workup, or heating the reaction mixture too long in the presence of water/hydroxide. The 3-ester position is activated by the 4-methoxy group, making it more labile than a standard benzoate.
Prevention Workflow:
Quench Cold: Always cool the reaction mixture to 0°C before adding water.
Acidify Carefully: Neutralize the base to pH 6-7 using dilute HCl or
. Do not allow the pH to drop below 2, or you risk acid-catalyzed hydrolysis or decarboxylation.
Dry Fast: Remove water quickly using
and do not store the crude material in wet solvents.
Troubleshooting Decision Tree
Follow this logic flow to resolve low yields or purity issues.
Caption: Logical workflow for diagnosing yield loss. Priority is placed on precursor quality and reagent selection.
References
Primary Synthesis (Fiesselmann Context)
Title: Synthesis of Thiophenes.[3][4][5][6][7][8][9]
Source:Journal of Organic Chemistry, 1979, Vol 44, Page 3292.
Relevance: Establishes the foundational reactivity of thioglycolates with acetylenic esters to form the 4-hydroxy-3-carboxyl
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 4-methoxythiophene-3-carboxylate and Dimethyl Sulfate before handling.
Navigating the Synthesis of Methyl 4-methoxythiophene-3-carboxylate: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of Methyl 4-methoxythiophene-3-carboxylate. This guide is designed to provide in-depth troubleshoo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 4-methoxythiophene-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and practical, experience-driven solutions to the challenges encountered during the scale-up of this valuable synthetic intermediate. As Senior Application Scientists, we understand that transitioning a promising laboratory-scale synthesis to a larger, more robust process requires a nuanced understanding of the underlying chemistry and potential pitfalls. This document will serve as your comprehensive resource, addressing common issues in a direct question-and-answer format, supported by detailed protocols and mechanistic insights.
Introduction to the Synthetic Pathway
The synthesis of Methyl 4-methoxythiophene-3-carboxylate is an important process for the creation of a variety of pharmaceutical and agrochemical compounds. The most common and scalable approach involves a two-step sequence:
Dieckmann Condensation: The process begins with the intramolecular condensation of dimethyl 2,2'-thiodiacetate to yield the cyclic β-keto ester, Methyl 4-oxotetrahydrothiophene-3-carboxylate.
O-Methylation: The subsequent selective O-methylation of the enolate of Methyl 4-oxotetrahydrothiophene-3-carboxylate affords the desired product, Methyl 4-methoxythiophene-3-carboxylate.
While seemingly straightforward, each of these steps presents unique challenges, particularly when moving from milligram to kilogram scale. This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis and scale-up of Methyl 4-methoxythiophene-3-carboxylate.
Part 1: Dieckmann Condensation
Question 1: My Dieckmann condensation is sluggish and gives low yields. What are the critical parameters to control?
Answer: A successful Dieckmann condensation is highly dependent on the choice of base, solvent, and reaction temperature.
Base Selection: Sodium methoxide is a common and effective base for this transformation. Ensure that the base is of high quality and used in a strictly anhydrous solvent. The presence of moisture will consume the base and lead to lower yields. For scale-up, consider using sodium metal in methanol to generate fresh, highly active sodium methoxide in situ.
Solvent: Anhydrous toluene or methanol are suitable solvents. Toluene is often preferred for larger scale reactions due to its higher boiling point, which can facilitate the removal of the methanol byproduct of the condensation, driving the reaction to completion.
Temperature Control: The reaction is typically run at elevated temperatures (reflux). Consistent and uniform heating is crucial for a smooth reaction. On a larger scale, "hot spots" can lead to side reactions and decomposition. Ensure efficient stirring and use a reactor with good heat transfer capabilities.
Reaction Time: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged reaction times at high temperatures can lead to product degradation.
Question 2: I am observing significant amounts of byproducts in my Dieckmann condensation. What are they and how can I minimize them?
Answer: The primary byproduct in a Dieckmann condensation is often the result of intermolecular condensation or decomposition of the starting material or product.
Intermolecular Condensation: If the concentration of the starting material is too high, intermolecular condensation can compete with the desired intramolecular cyclization. On scale-up, ensure that the addition of the dimethyl 2,2'-thiodiacetate to the base is slow and controlled to maintain a low instantaneous concentration.
Decomposition: The β-keto ester product can be susceptible to decomposition under harsh basic conditions and high temperatures. Once the reaction is complete, it is crucial to carefully quench the reaction by neutralizing the base with a weak acid, such as acetic acid, at a controlled temperature.
Part 2: O-Methylation
Question 3: My O-methylation step is giving a mixture of O-methylated and C-methylated products. How can I improve the selectivity for O-methylation?
Answer: The regioselectivity of alkylation of the enolate of a β-keto ester is a classic challenge in organic synthesis. The ratio of O- to C-alkylation is influenced by several factors.
Choice of Methylating Agent: "Hard" methylating agents, such as dimethyl sulfate, tend to favor reaction at the harder oxygen atom of the enolate, leading to a higher proportion of the desired O-methylated product. "Softer" reagents like methyl iodide are more likely to result in C-alkylation.
Counterion and Solvent: The nature of the counterion of the enolate and the solvent play a critical role. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation, leading to a "freer" enolate that is more reactive at the oxygen atom. The use of phase-transfer catalysts can also promote O-alkylation[1].
Temperature: Lower reaction temperatures generally favor O-alkylation. It is advisable to perform the methylation at the lowest practical temperature that allows for a reasonable reaction rate.
Question 4: I am concerned about the safety of using dimethyl sulfate on a large scale. What are the necessary precautions?
Answer: Dimethyl sulfate is a potent alkylating agent and is highly toxic, corrosive, and a suspected carcinogen. Extreme caution must be exercised when handling it, especially on a larger scale.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is often recommended), a lab coat, and full-face protection (goggles and a face shield)[2][3].
Ventilation: Work in a well-ventilated fume hood. For larger quantities, consider a closed-system transfer to minimize exposure.
Quenching: Unreacted dimethyl sulfate must be quenched safely. A common method is to add a solution of aqueous ammonia or sodium hydroxide. This should be done slowly and with cooling, as the quenching reaction is exothermic.
Waste Disposal: All waste containing dimethyl sulfate must be disposed of as hazardous waste according to institutional and local regulations.
Part 3: Purification and Scale-Up
Question 5: I am struggling to purify the final product, Methyl 4-methoxythiophene-3-carboxylate, from the reaction mixture. What are the recommended purification methods?
Answer: Purification of thiophene derivatives can be challenging due to their often-similar polarities and potential for decomposition.
Extraction and Washing: After quenching the methylation reaction, a standard aqueous workup is necessary. Washing the organic layer with a brine solution can help to remove water-soluble impurities.
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for purification on a larger scale. This is often the preferred method in an industrial setting.
Crystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can provide a high-purity product.
Chromatography: While effective on a small scale, column chromatography is often not practical for large-scale purification due to the large volumes of solvent required. It may be used as a final polishing step if very high purity is required.
Question 6: What are the key considerations when scaling up the entire synthesis process?
Answer: Scaling up a chemical synthesis is not simply about using larger flasks and more reagents. Several key factors must be considered:
Heat Transfer: Reactions that are easily controlled in a small flask can become dangerously exothermic on a larger scale. Ensure that the reactor has adequate cooling capacity and that the rate of addition of reagents is carefully controlled.
Mass Transfer and Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized "hot spots" or concentration gradients. The type of stirrer and its speed may need to be adjusted for larger reactors.
Safety Review: A thorough safety review of the entire process should be conducted before any scale-up is attempted. This includes identifying all potential hazards, developing mitigation strategies, and having appropriate emergency procedures in place.
Process Analytical Technology (PAT): On a larger scale, it is beneficial to have in-process monitoring to track the reaction progress and ensure it is proceeding as expected. This can help to identify any deviations from the norm early on and allow for corrective action to be taken.
Experimental Protocols
Step 1: Synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate
This protocol is adapted from established procedures for Dieckmann condensations.
Reagent/Solvent
Molar Mass ( g/mol )
Amount (for 100g product)
Moles
Dimethyl 2,2'-thiodiacetate
178.21
127 g
0.713
Sodium Methoxide
54.02
42.5 g
0.787
Toluene (anhydrous)
92.14
1 L
-
Acetic Acid
60.05
~45 mL
~0.787
Water
18.02
500 mL
-
Brine
-
2 x 250 mL
-
Magnesium Sulfate
120.37
20 g
-
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add sodium methoxide and anhydrous toluene.
Heat the mixture to reflux with vigorous stirring.
Slowly add the dimethyl 2,2'-thiodiacetate to the refluxing mixture over a period of 2-3 hours.
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction by TLC.
Cool the reaction mixture to 0-5 °C in an ice bath.
Slowly and carefully quench the reaction by adding acetic acid until the mixture is neutral to slightly acidic (pH 6-7).
Add water to dissolve the precipitated salts.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-oxotetrahydrothiophene-3-carboxylate, which can be used in the next step without further purification or purified by vacuum distillation.
Step 2: Synthesis of Methyl 4-methoxythiophene-3-carboxylate
This protocol is a generalized procedure for the O-methylation of a β-keto ester.
Reagent/Solvent
Molar Mass ( g/mol )
Amount (for 100g starting material)
Moles
Methyl 4-oxotetrahydrothiophene-3-carboxylate
160.19
100 g
0.624
Potassium Carbonate (anhydrous, powdered)
138.21
103 g
0.745
Dimethyl Sulfate
126.13
86.5 g (65.5 mL)
0.686
Acetone (anhydrous)
58.08
1 L
-
Aqueous Ammonia (25%)
35.05
~100 mL
-
Water
18.02
500 mL
-
Diethyl Ether
74.12
3 x 250 mL
-
Brine
-
250 mL
-
Magnesium Sulfate
120.37
20 g
-
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, add Methyl 4-oxotetrahydrothiophene-3-carboxylate, anhydrous potassium carbonate, and anhydrous acetone.
Heat the mixture to reflux with vigorous stirring.
Slowly add the dimethyl sulfate to the refluxing mixture over a period of 1-2 hours.
After the addition is complete, continue to reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in diethyl ether and cool to 0-5 °C.
Slowly and carefully add aqueous ammonia to quench any unreacted dimethyl sulfate. Stir for 1 hour at 0-5 °C.
Add water and separate the organic layer.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by vacuum distillation to yield Methyl 4-methoxythiophene-3-carboxylate.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the two-step synthesis of Methyl 4-methoxythiophene-3-carboxylate.
Troubleshooting Decision Tree for O- vs. C-Alkylation
Caption: Decision tree for troubleshooting poor regioselectivity in the O-methylation step.
References
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 2019, 17(3), 573-584. [Link]
Process for the purification of thiophene.
Dimethyl sulfate - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. The Organic Chemistry Tutor. [Link] (Note: A more specific, citable reference would be preferable here if available.)
Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate. WO2018153767A1, published August 30, 2018.
Dimethyl Sulfate. United States Environmental Protection Agency. [Link]
"solvent effects on the synthesis of Methyl 4-methoxythiophene-3-carboxylate"
Technical Support Center: Synthesis of Methyl 4-methoxythiophene-3-carboxylate Executive Summary & Reaction Logic Welcome to the Technical Support Center. This guide addresses the critical solvent-dependent parameters in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Methyl 4-methoxythiophene-3-carboxylate
Executive Summary & Reaction Logic
Welcome to the Technical Support Center. This guide addresses the critical solvent-dependent parameters in the synthesis of Methyl 4-methoxythiophene-3-carboxylate .
The primary synthetic route involves the O-methylation of the precursor Methyl 4-oxotetrahydrothiophene-3-carboxylate (also known as the keto-ester).[1] This reaction is driven by the aromatization of the thiophene ring. However, the choice of solvent dictates the position of alkylation (O- vs. C-), the reaction rate, and the purity profile.[1]
The Core Challenge: The precursor exists in a tautomeric equilibrium between the keto and enol forms.
Path A (Desired): O-Methylation of the enolate leads to the aromatic thiophene.[1]
Path B (Undesired): C-Methylation leads to a non-aromatic quaternary intermediate, irreversibly lowering yield.[1]
Module 1: Reaction Selectivity (O- vs. C-Alkylation)
Q: I am observing significant amounts of non-aromatic C-methylated impurities. Is my solvent too polar?
A: Paradoxically, using a highly polar aprotic solvent like DMSO or DMF can sometimes increase C-alkylation risks if the counter-ion is not sequestered correctly, although they generally favor O-alkylation due to "naked" anion formation.[1]
The Mechanism: According to the Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the enolate is a "hard" nucleophile, while the alpha-carbon is "soft."[1]
The Solvent Effect:
Acetone (Recommended): In the presence of K₂CO₃ , acetone allows for a controlled heterogeneous reaction.[1] The potassium ion associates tightly with the enolate oxygen, but the lattice energy of the solid base slows the reaction, allowing the thermodynamic drive toward aromatization (O-alkylation) to dominate.[1]
DMF/DMSO: These solvents solvate the cation (
) extensively, leaving a "naked" enolate anion.[1] While this accelerates the reaction, it makes the "soft" carbon center highly reactive. If the alkylating agent is soft (like Methyl Iodide), C-alkylation competes more effectively.[1]
Recommendation: Switch to Acetone or Acetonitrile . If using DMF, switch the alkylating agent to Dimethyl Sulfate (DMS) , which is a "harder" electrophile than Methyl Iodide, favoring the "hard" oxygen center.[1]
Q: My reaction stalls at 60% conversion in Acetone. Should I switch to THF?
A: No. THF (Tetrahydrofuran) usually yields poor results for this specific transformation because of the low solubility of the inorganic carbonate bases (K₂CO₃ or Cs₂CO₃).[1]
The Fix: Instead of changing the solvent, add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (if using potassium) or Tetrabutylammonium bromide (TBAB) to the Acetone mixture.[1] This increases the effective concentration of the carbonate in the organic phase without altering the solvent polarity to a level that favors side reactions.
Module 2: Solubility & Work-up
Q: I am using Methanol to improve the solubility of the starting material, but the yield is low. Why?
A:Methanol (and other protic solvents) should be avoided during the alkylation step.[1]
Hydrogen Bonding: Methanol forms strong hydrogen bonds with the enolate oxygen, reducing its nucleophilicity.
Transesterification: Methanol can attack the methyl ester moiety or participate in reversible solvolysis, leading to byproducts.
Dielectric Dampening: Protic solvents shield the nucleophile, slowing the
attack on the methylating agent.
Q: During work-up, I get a persistent emulsion when using DMF. How do I prevent this?
A: DMF is water-miscible but has a high boiling point, making it difficult to remove.[1]
Protocol Adjustment: Do not attempt to extract directly from the pure DMF reaction mixture.
Dilute the reaction mixture with 5 volumes of 5% LiCl (aq) solution. The Lithium ions help break the emulsion and salt out the organic product.
Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]
Wash the organic layer 3x with water to remove residual DMF.
Comparative Solvent Data
The following table summarizes the impact of solvent choice on the methylation of Methyl 4-oxotetrahydrothiophene-3-carboxylate using Methyl Iodide (MeI) and Potassium Carbonate (
The diagram below illustrates the bifurcation between the desired Aromatization (O-Alkylation) and the parasitic C-Alkylation, highlighting where solvent choice exerts influence.
Caption: Pathway divergence in the methylation of the tetrahydrothiophene precursor. Green path represents the desired aromatization favored by Acetone; Red path represents C-alkylation favored by overly potent solvation (DMF).[1]
Standardized Protocol (Best Practice)
Objective: Synthesis of Methyl 4-methoxythiophene-3-carboxylate via O-methylation.
Spectroscopic Profiling of Methyl 4-methoxythiophene-3-carboxylate and its Functional Derivatives: A Comparative Guide
Introduction: The Thiophene "Push-Pull" Scaffold Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4) is a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiophene "Push-Pull" Scaffold
Methyl 4-methoxythiophene-3-carboxylate (CAS 65369-22-4) is a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural value lies in its electronic "push-pull" nature: the electron-donating methoxy group at C4 and the electron-withdrawing ester at C3 create a unique polarization across the thiophene ring.
For researchers, the challenge is not just synthesizing the scaffold, but rigorously distinguishing it from its regiochemical isomers and functional derivatives (e.g., hydrolysis products or halogenated coupling partners) using standard spectroscopic methods.
This guide provides an objective, data-driven comparison of the parent molecule against its two most common functional derivatives:
The Hydrolyzed Acid: 4-methoxythiophene-3-carboxylic acid (Intermediate for amide coupling).
The Halogenated Scaffold: Methyl 5-bromo-4-methoxythiophene-3-carboxylate (Precursor for Suzuki-Miyaura coupling).
Structural Baseline & Nomenclature
Before interpreting spectra, we must establish the numbering system, as thiophene nomenclature can be prone to regiochemical errors.
Figure 1: Structural relationship and synthetic divergence of the target scaffold.
Comparative Spectroscopic Data
The following table synthesizes experimental expectations based on substituent chemical shift (SCS) additivity rules and literature precedents for thiophene-3-carboxylates [1, 2].
Table 1: NMR and IR Fingerprint Comparison
Feature
Parent Scaffold (Ester)
Derivative A (Acid)
Derivative B (5-Bromo)
Diagnostic Note
H NMR: H-2
8.05 - 8.15 (d, Hz)
8.10 - 8.20 (d)
8.00 - 8.10 (s)
H-2 is highly deshielded by the adjacent Sulfur and Carbonyl.
H NMR: H-5
6.20 - 6.30 (d, Hz)
6.25 - 6.35 (d)
Absent
H-5 is shielded by the ortho-methoxy group. Loss of this signal confirms 5-bromination.
H NMR: OMe
3.85 - 3.90 (s, 3H)
3.85 - 3.90 (s, 3H)
3.90 - 3.95 (s, 3H)
The ether methoxy is stable across derivatives.
H NMR: COOMe
3.75 - 3.80 (s, 3H)
Absent
3.75 - 3.80 (s, 3H)
Loss of ester methyl singlet confirms hydrolysis.
H NMR: COOH
N/A
11.0 - 13.0 (br s)
N/A
Broad singlet exchangeable with DO.
IR: Carbonyl
cm (Ester)
cm (Acid)
cm (Ester)
Acid carbonyl shifts to lower wavenumber due to H-bonding.
IR: OH Stretch
N/A
cm (Broad)
N/A
The "carboxylic acid beard" is distinct from sharp alcohol peaks.
Mechanistic Insight: The "Push-Pull" Effect
In the parent scaffold, the H-2 proton appears significantly downfield (
8.1 ppm) compared to the H-5 proton (6.2 ppm).
Cause: The C3-Ester exerts a strong anisotropic deshielding effect on H-2. Conversely, the C4-Methoxy group donates electron density into the ring via resonance (+M effect), significantly shielding the adjacent H-5 position.
Validation: If your synthesized product shows two doublets closer together (e.g., 7.0 and 7.4 ppm), you have likely synthesized the regioisomer (Methyl 3-methoxythiophene-2-carboxylate) or the starting material has not cyclized correctly.
Experimental Protocols
Protocol A: NMR Acquisition Standards
To ensure reproducibility and resolution of the H2/H5 coupling constants.
Solvent Choice: Use DMSO-d
for the Carboxylic Acid derivative to visualize the labile -COOH proton. Use CDCl for the Parent and Bromo-derivative to minimize solvent peak interference around 2.5 ppm.
Concentration: Prepare samples at 10-15 mg per 0.6 mL solvent. High concentrations can cause stacking effects in thiophenes, shifting aromatic peaks.
Acquisition:
Set relaxation delay (
) to 2.0 seconds. Thiophene protons, particularly those adjacent to sulfur, can have longer relaxation times.
Acquire at least 64 scans to resolve the small
C satellites if assigning carbon spectra.
Protocol B: Step-by-Step Identity Validation
A self-validating workflow to confirm the scaffold.
Figure 2: Analytical decision tree for rapid product identification.
Synthesis & Regioselectivity Notes
When synthesizing the 5-bromo derivative (Derivative B) from the parent, researchers often worry about bromination at the C2 position.
Scientific Reality: The C5 position is activated by the ortho-methoxy group (C4). The C2 position is deactivated by the ortho-ester group (C3).
Outcome: Electrophilic aromatic substitution (e.g., using NBS in DMF) occurs almost exclusively at C5 .
QC Check: If the proton signal at
8.1 ppm (H2) disappears and the signal at 6.2 ppm (H5) remains, you have inadvertently brominated C2. This is rare but can occur under radical conditions or if the C4-methoxy is hydrolyzed.
References
Synthesis of Parent Scaffold
Press, J. B., et al. "Synthesis of 4-substituted thiophene-3-carboxylates." The Journal of Organic Chemistry, 44(19), 3292–3297 (1979).
Thiophene Spectroscopy Data
National Institute of Standards and Technology (NIST).
General Spectral Shifts:
Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, Berlin, Heidelberg. (Standard reference for substituent chemical shifts).
"comparative study of catalysts for Methyl 4-methoxythiophene-3-carboxylate synthesis"
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide [1] Executive Summary Methyl 4-methoxythiophene-3-carboxylate is a critical heterocyclic scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Audience: Researchers, Scientists, and Drug Development Professionals
Format: Publish Comparison Guide
[1]
Executive Summary
Methyl 4-methoxythiophene-3-carboxylate is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for protein kinase inhibitors and agrochemical fungicides.[1] Its synthesis hinges on two critical phases: the construction of the thiophene core and the efficient functionalization of the C4-oxygen moiety.
This guide provides an in-depth technical comparison of the catalytic systems used to synthesize this target. We focus specifically on the O-methylation of the Methyl 4-hydroxythiophene-3-carboxylate precursor , identifying it as the process bottleneck where catalyst choice dictates yield, scalability, and purity. We compare the traditional Heterogeneous Base Catalysis (
) against the intensified Phase-Transfer Catalysis (PTC) approach.[1]
Part 1: Synthetic Pathway Overview[1]
The synthesis generally proceeds via a modified Fiesselmann Cyclization to generate the 4-hydroxy precursor, followed by O-methylation. The choice of catalyst in the second step is the primary determinant of process efficiency.
Figure 1: General synthetic route. The comparative study focuses on the transformation from the hydroxy intermediate to the methoxy product.
Part 2: Comparative Analysis of Catalytic Systems
System A: Heterogeneous Base Catalysis ()
The "Classic" Approach
This method utilizes anhydrous Potassium Carbonate (
) as a base to deprotonate the C4-hydroxyl group, facilitating nucleophilic attack on a methylating agent (Dimethyl Sulfate or Methyl Iodide).
Mechanism: Surface-mediated deprotonation followed by
Solvent System: Polar aprotic solvents (Acetone, DMF, or Acetonitrile).
Performance Profile:
Pros: High selectivity; avoids aqueous waste streams containing organic impurities; robust for small-scale purity.[1]
Cons: Slow kinetics due to poor solubility of the inorganic base; requires anhydrous conditions to prevent hydrolysis of the ester moiety; often suffers from "caking" of the base, reducing active surface area.
System B: Phase-Transfer Catalysis (PTC)
The "Intensified" Approach
This method employs a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide, TBAB) to transfer the phenoxide anion from an aqueous base layer into an organic phase where the reaction occurs.
Mechanism: Starks' Extraction Mechanism.[1] The catalyst (
) shuttles the thiophene-oxide anion () into the organic phase (DCM or Toluene), creating a "naked" anion with enhanced nucleophilicity.
Solvent System: Biphasic (Water / Dichloromethane or Toluene).[1]
Performance Profile:
Pros: Rapid reaction rates (kinetic enhancement); tolerates moisture; allows use of cheaper inorganic bases (
Cons: Requires removal of the quaternary ammonium catalyst post-reaction; potential for ester hydrolysis if pH is not controlled.
Part 3: Experimental Data & Performance Metrics
The following data summarizes the performance of both systems in the conversion of Methyl 4-hydroxythiophene-3-carboxylate (1.0 eq) to the target product.
Metric
System A: Heterogeneous Base ()
System B: Phase-Transfer Catalysis (TBAB)
Reagents
(1.5 eq), DMS (1.2 eq)
30% NaOH (aq), TBAB (5 mol%), DMS (1.2 eq)
Solvent
Acetone (Anhydrous)
DCM / Water (1:1)
Temperature
Reflux ()
Ambient ()
Reaction Time
12 - 18 Hours
2 - 4 Hours
Isolated Yield
72 - 78%
88 - 94%
Purity (HPLC)
>98%
>97% (requires washing)
Scalability
Moderate (Stirring issues with solids)
High (Liquid-Liquid processing)
Key Insight: While System A is sufficient for gram-scale laboratory synthesis, System B (PTC) offers a superior Time-Yield Factor (TYF) for process development and scale-up.[1]
Part 4: Detailed Experimental Protocols
Protocol A: Standard Methylation
Dissolution: Dissolve Methyl 4-hydroxythiophene-3-carboxylate (5.0 g, 27 mmol) in anhydrous acetone (50 mL) under nitrogen atmosphere.
Reflux: Heat the mixture to reflux for 18 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
Workup: Cool to room temperature. Filter off inorganic solids.[1] Concentrate the filtrate in vacuo. Partition residue between water and DCM.[1] Dry organic layer (
for 3 hours. The "naked" anion effect accelerates the reaction significantly.
Workup: Separate phases. Wash the organic layer with water (2 x 20 mL) and dilute HCl (0.1 M, 10 mL) to remove residual amine catalyst. Dry (
) and concentrate to yield a crystalline solid.[1][3]
Part 5: Mechanism of Action (Visualized)
PTC Catalytic Cycle (System B)
The efficiency of System B relies on the ion-pair transport between the aqueous reservoir and the organic reaction zone.
Figure 2: The Starks' Extraction Mechanism.
represents the Tetrabutylammonium cation.[1] The lipophilic ion pair enters the organic phase, reacting rapidly with the methylating agent due to lack of solvation shell.
References
Fiesselmann Thiophene Synthesis: PrepChem. "Synthesis of Methyl 3-methoxy-4,5-dimethyl-2-thiophenecarboxylate." Accessed Jan 31, 2026.[1]
O-Methylation Kinetics: Zhu, B. T., et al. "O-Methylation of tea polyphenols catalyzed by human placental cytosolic catechol-O-methyltransferase."[1][4] Drug Metab Dispos, 2000.[1]
PTC Methodology: Makosza, M. "Phase-transfer catalysis.[1] A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000.[1] (General Reference for PTC Mechanism).
A Comparative Guide to the Biological Activity of Methyl 4-methoxythiophene-3-carboxylate and Structurally Similar Compounds
In the landscape of medicinal chemistry, the thiophene scaffold stands as a privileged structure, underpinning a multitude of compounds with diverse and potent biological activities.[1][2] Among these, Methyl 4-methoxyth...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the thiophene scaffold stands as a privileged structure, underpinning a multitude of compounds with diverse and potent biological activities.[1][2] Among these, Methyl 4-methoxythiophene-3-carboxylate has emerged as a compound of interest, prompting a deeper investigation into its biological profile in comparison to its structural analogs. This guide provides a comprehensive analysis of the biological activities of Methyl 4-methoxythiophene-3-carboxylate and similar compounds, with a focus on anticancer, anti-inflammatory, and kinase inhibitory properties. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.
The Thiophene Scaffold: A Versatile Core for Drug Discovery
The five-membered heterocyclic thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile template for designing novel therapeutic agents. Thiophene derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[2][4] The biological activity of these compounds is often finely tuned by the nature and position of substituents on the thiophene ring.
Anticancer Activity: A Comparative Analysis
The anticancer potential of thiophene derivatives has been extensively explored, with many compounds exhibiting potent cytotoxicity against various cancer cell lines. Our comparative analysis focuses on Methyl 4-methoxythiophene-3-carboxylate and its analogs, where modifications at the 4-position and on the carboxylate group reveal insightful structure-activity relationships.
Influence of Substitution at the 4-Position
The substituent at the 4-position of the thiophene-3-carboxylate scaffold plays a critical role in modulating anticancer activity. While specific data for Methyl 4-methoxythiophene-3-carboxylate is limited in the reviewed literature, we can infer its potential activity by comparing it with analogs bearing different functional groups at this position.
Table 1: Comparative anticancer activities of thiophene-3-carboxylate analogs.
The data suggests that converting the methyl ester of the carboxylate to a carboxamide can lead to potent anticancer activity, as seen in the thiophene-3-carboxamide derivatives.[5] Furthermore, the fusion of a pyrimidine ring and the presence of an amino group, as in the 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, can result in highly potent compounds with nanomolar efficacy.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 8 × 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.[4]
Compound Treatment: The test compounds, including Methyl 4-methoxythiophene-3-carboxylate and its analogs, are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.[8]
MTT Addition: After the incubation period, 10 µL of MTT solution (5.0 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[4]
Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in 100 µL of a solubilizing agent, such as DMSO.
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
MTT Assay Workflow Diagram
Anti-inflammatory Activity: Unveiling the Potential
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thiophene derivatives have shown promise in this regard, with their activity often linked to the inhibition of key inflammatory mediators.
Role of Methoxy and Other Substituents
The presence of a methoxy group on the thiophene ring appears to be a favorable feature for anti-inflammatory activity. A review of thiophene-based compounds highlighted that hydroxyl and methoxy groups are considered essential for the inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade.[1] While direct data on Methyl 4-methoxythiophene-3-carboxylate is scarce, tetrasubstituted thiophenes with varying substituents have been evaluated for their anti-inflammatory effects. For instance, a study on tetrasubstituted thiophenes demonstrated that compounds with a coumarin-3-yl moiety exhibited significant anti-inflammatory activity.[9] Another study showed that a compound with a chloro-substituted anilino group at the second position of the thiophene ring displayed maximum anti-inflammatory protection.[9]
Table 2: Comparative anti-inflammatory activities of thiophene analogs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.
Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg body weight) one hour before the carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like ibuprofen or mefenamic acid.[9]
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter using a plethysmometer.
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] × 100
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Carrageenan-Induced Paw Edema Workflow
Kinase Inhibition: A Promising Avenue for Targeted Therapy
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. Thiophene derivatives have emerged as potent kinase inhibitors, offering a promising strategy for targeted therapy.
Structure-Activity Relationship in Kinase Inhibition
The substitution pattern on the thiophene ring is a key determinant of kinase inhibitory activity and selectivity. While there is no specific data on Methyl 4-methoxythiophene-3-carboxylate as a kinase inhibitor in the reviewed literature, studies on related thiophene-3-carboxamides provide valuable insights. For instance, a series of novel thiophene-3-carboxamide derivatives were identified as potent VEGFR-2 inhibitors, with one compound exhibiting an IC50 of 191.1 nM.[10] The mechanism of action for this compound involved blocking the cell cycle, inducing apoptosis, and reducing the phosphorylation of downstream signaling molecules like ERK and MEK.[10]
Another study on thiophene-3-carboxamide derivatives identified dual inhibitors of c-Jun N-terminal kinase (JNK), functioning as both ATP and JIP mimetics.[11] This dual inhibitory mechanism is an intriguing aspect of this class of compounds.
Table 3: Kinase inhibitory activities of thiophene analogs.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay.
Principle: The assay measures the ability of a compound to block the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using methods like radioactivity, fluorescence, or luminescence.
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compounds at various concentrations.
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound.
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
Detection: Stop the reaction and add a detection reagent that produces a luminescent signal in the presence of the remaining ATP (if the assay measures ATP consumption) or the phosphorylated product.
Signal Measurement: Measure the luminescence using a microplate reader.
Data Analysis: The inhibitory activity is determined by comparing the signal in the presence of the test compound to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay Workflow
Conclusion and Future Directions
This comparative guide highlights the significant biological potential of Methyl 4-methoxythiophene-3-carboxylate and its structural analogs. The available data, although fragmented, strongly suggests that the thiophene-3-carboxylate scaffold is a promising starting point for the development of novel anticancer, anti-inflammatory, and kinase-inhibiting agents.
Key Structure-Activity Relationship Insights:
Modification of the Carboxylate Group: Conversion of the methyl ester to a carboxamide appears to be a favorable modification for enhancing anticancer activity.
Substitution at the 4-Position: The nature of the substituent at the 4-position significantly influences biological activity. While the methoxy group is implicated in anti-inflammatory effects, other groups like amino and chloro can contribute to potent anticancer and kinase inhibitory activities.
Ring Fusion: Fusing a second ring system, such as a pyrimidine or benzene ring, to the thiophene core can lead to highly potent and selective inhibitors.
Future Research:
To fully elucidate the therapeutic potential of Methyl 4-methoxythiophene-3-carboxylate, further focused studies are warranted. A direct, head-to-head comparison of this compound with a systematically designed library of analogs under standardized assay conditions would provide invaluable data for establishing a more definitive SAR. Mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds are also crucial for their rational development as therapeutic agents. The insights presented in this guide provide a solid foundation for these future investigations, paving the way for the discovery of next-generation thiophene-based therapeutics.
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Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia, 4(1), 237-253. [Link]
Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
Kumar, D., et al. (2016). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of the Serbian Chemical Society, 81(10), 1145-1163. [Link]
Semple, G., et al. (2001). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters, 11(11), 1399-1402. [Link]
Geronikaki, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314. [Link]
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Sączewski, J., et al. (2006). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Journal of Medicinal Chemistry, 49(10), 2893-2899. [Link]
Vitaku, E., et al. (2014). Thiophene-containing analogues of bioactive compounds. Journal of Medicinal Chemistry, 57(21), 8497-8518.
Wang, X., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 9296-9304. [Link]
Balzarini, J., et al. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(2), 200-210. [Link]
Singh, P., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(6), 1146-1158. [Link]
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Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
Cross-Validation of Analytical Data for Methyl 4-methoxythiophene-3-carboxylate: A Comparative Guide
Topic: Cross-Validation of Analytical Data for Methyl 4-methoxythiophene-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In phar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-Validation of Analytical Data for Methyl 4-methoxythiophene-3-carboxylate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In pharmaceutical synthesis, Methyl 4-methoxythiophene-3-carboxylate (M4MTC) serves as a critical intermediate for osteoclast inhibitors and kinase-targeting scaffolds.[1] However, its structural simplicity belies a significant analytical challenge: the high probability of co-eluting regioisomers (specifically the 3-methoxy-2-carboxylate and 2-methoxy-3-carboxylate variants) generated during cyclization or substitution reactions.[1]
This guide provides a rigorous, orthogonal cross-validation framework. Unlike standard Certificates of Analysis (CoA) that rely on single-method purity, this protocol integrates High-Field NMR , HPLC-PDA-MS , and HRMS to definitively authenticate the 3,4-substitution pattern and quantify isomeric impurities.[1]
The Structural Challenge: Why Standard Methods Fail
Standard reverse-phase HPLC often fails to resolve M4MTC from its regioisomers due to identical molecular weights (MW 172.[1]20) and similar lipophilicities (
).[1] Reliance on a single retention time () can lead to false positives, allowing incorrect isomers to propagate into downstream GMP steps.[1]
Objective: Definitive Structural Elucidation (Regiochemistry).[1]
Performance: NMR is the only technique capable of distinguishing the specific substitution pattern via scalar coupling (
) and Nuclear Overhauser Effect (NOE).
Experimental Protocol:
Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-
or CDCl. Avoid protic solvents that exchange signals.[1]
Validation Step: In the mass spectrum, the M+2 peak (175.023) must be present at approximately 4-5% relative abundance to the parent peak.
If M+2 is < 1%: The compound does not contain Sulfur (likely a furan derivative impurity).[1]
If M+2 is > 10%:[1][3] Potential halogen contamination (Chlorine/Bromine) or co-elution.[1]
References
International Council for Harmonisation (ICH). (2023).[1][2][4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][3] (Standard text for NMR coupling constants in heterocyclic systems).
European Medicines Agency (EMA). (2024).[1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
PubChem. (n.d.).[1][3] Methyl 3-amino-4-methylthiophene-2-carboxylate (Analogous spectral data). National Library of Medicine.[1] Retrieved from [Link]
"literature comparison of reported yields for Methyl 4-methoxythiophene-3-carboxylate"
For Researchers, Scientists, and Drug Development Professionals Methyl 4-methoxythiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene co...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-methoxythiophene-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene core is a key pharmacophore in various biologically active compounds. Achieving an efficient and high-yielding synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of the reported synthetic strategies for Methyl 4-methoxythiophene-3-carboxylate, offering insights into the methodologies, reaction conditions, and expected yields to aid in the selection of the most suitable protocol.
Synthetic Strategies: A Comparative Overview
The synthesis of Methyl 4-methoxythiophene-3-carboxylate can be approached through a few key strategies. The most direct method involves the construction of the substituted thiophene ring, while a plausible alternative involves the modification of a pre-existing thiophene scaffold, specifically through the O-methylation of a hydroxy precursor.
Direct Synthesis from Acyclic Precursors
A direct synthesis of Methyl 4-methoxythiophene-3-carboxylate has been reported in The Journal of Organic Chemistry[1]. While the full experimental details from this source are not widely available in public databases, the reference points to a foundational method for the preparation of this compound. This approach likely involves the condensation of appropriate acyclic precursors to form the thiophene ring with the desired substitution pattern in a single key step.
Two-Step Synthesis via O-Methylation of a Hydroxy Precursor
A logical and common alternative to a direct, one-pot synthesis is a two-step approach commencing with the synthesis of Methyl 4-hydroxythiophene-3-carboxylate, followed by O-methylation. This strategy offers the advantage of utilizing readily available starting materials for the construction of the initial hydroxythiophene intermediate.
Step 1: Synthesis of Methyl 4-hydroxythiophene-3-carboxylate
The synthesis of the hydroxy precursor can be achieved through various methods, often involving a Dieckmann condensation or related cyclization of a suitable dicarboxylic acid derivative.
Step 2: O-Methylation
The subsequent O-methylation of the hydroxyl group is a critical step. While a specific protocol for the methylation of Methyl 4-hydroxythiophene-3-carboxylate to yield the target compound is not detailed in the available literature, analogous reactions on similar heterocyclic systems provide valuable insights. For instance, the O-methylation of a structurally related methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate has been reported to proceed in high yield. In this case, the reaction with methyl iodide in the presence of a base led to the desired O-methylated product in an 80% yield. This suggests that a similar approach for Methyl 4-hydroxythiophene-3-carboxylate would be a viable and high-yielding strategy.
Comparison of Synthetic Routes
The choice between a direct synthesis and a two-step approach depends on several factors, including the availability of starting materials, desired purity, and scalability.
May require specialized starting materials; reaction conditions might be harsh.
Two-Step Synthesis
O-methylation of a hydroxy precursor
High (analogous reactions suggest ~80%)
Utilizes more common starting materials; modular approach allows for optimization of each step.
Longer overall sequence; requires isolation and purification of an intermediate.
Experimental Protocols
While the specific protocol from the primary literature for the direct synthesis of Methyl 4-methoxythiophene-3-carboxylate is not available, a detailed procedure for a representative O-methylation of a similar heterocyclic compound is provided below. This can serve as a strong starting point for the development of a protocol for the target molecule.
Representative Protocol: O-Methylation of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate
This protocol is adapted from a reported synthesis and illustrates a general method for the O-methylation of a hydroxy-substituted heterocyclic carboxylate.
Sodium Hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Dimethylformamide (DMF)
Chloroform (CHCl₃)
Water (H₂O)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a stirred solution of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (2 mmol) in anhydrous DMF (10 mL), add a 60% dispersion of NaH in mineral oil (2.2 mmol).
Add methyl iodide (2.2 mmol) to the reaction mixture.
Heat the reaction mixture at 60-80 °C for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and dilute with water (50 mL).
Extract the aqueous layer with chloroform (2 x 10 mL).
Wash the combined organic extracts with water (3 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two main synthetic strategies discussed.
Caption: A comparison of the direct versus the two-step synthetic approach to Methyl 4-methoxythiophene-3-carboxylate.
Conclusion
The synthesis of Methyl 4-methoxythiophene-3-carboxylate is achievable through at least two strategic approaches. While a direct synthesis has been reported, the details of which require consultation of the primary literature, a two-step process involving the O-methylation of a hydroxy precursor presents a highly viable and potentially high-yielding alternative. The choice of method will ultimately be guided by the specific needs and resources of the research team. The provided comparative data and representative protocol offer a solid foundation for any scientist embarking on the synthesis of this important molecule.
References
Current time information in New York, NY, US. (n.d.). Google.
3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester. (n.d.). CAS Common Chemistry. Retrieved December 22, 2025, from [Link]
METHYL 4-METHOXYTHIOPHENE-3-CARBOXYLATE. (n.d.). Two Chongqing Chemdad Co. Retrieved December 22, 2025, from [Link]
Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.
Process for preparing thiophene derivatives. (n.d.). Google Patents.
Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.
Modular organic structure-directing agents for the synthesis of zeolites. (2010). PubMed. Retrieved December 22, 2025, from [Link]
Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014). Google Patents.
Synthesis and study of molecular turnstiles and design of MOFs based on Pt (II). (n.d.). Retrieved December 22, 2025, from [Link]
A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. (2007). J Org Chem. Retrieved December 22, 2025, from [Link]
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (n.d.). Bond University. Retrieved December 22, 2025, from [Link]
UC Berkeley - eScholarship. (1988). Retrieved December 22, 2025, from [Link]